Homoglutathione
Descripción
Homoglutathione has been reported in Phaseolus coccineus, Phaseolus vulgaris, and Vigna radiata with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c12-6(11(19)20)1-2-8(15)14-7(5-21)10(18)13-4-3-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBNQXMLSMKLJV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317148 | |
| Record name | Homoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18710-27-5 | |
| Record name | Homoglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18710-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Homoglutathione: Structure, Properties, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoglutathione (hGSH), a tripeptide analogue of glutathione (GSH), plays a significant role in the cellular redox regulation of certain leguminous plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties of this compound. Detailed experimental protocols for its synthesis, purification, and quantification, adapted from established methodologies for glutathione, are presented. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a typical experimental workflow for its analysis using Graphviz visualizations, offering a valuable resource for researchers in the fields of biochemistry, plant biology, and drug development.
Introduction
This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a naturally occurring tripeptide found predominantly in leguminous plants of the Fabaceae family. It is a structural analogue of the ubiquitous antioxidant glutathione, differing by the substitution of the C-terminal glycine with β-alanine. While glutathione is central to redox homeostasis in most eukaryotes, this compound is thought to fulfill a similar protective role in specific plant species, particularly in processes such as nitrogen fixation within root nodules.[1] Understanding the unique properties and metabolism of this compound is crucial for elucidating its precise physiological functions and exploring its potential applications.
Chemical Structure and Properties
This compound is a tripeptide with the systematic name L-γ-glutamyl-L-cysteinyl-β-alanine. Its structure is characterized by a γ-peptide bond between the glutamate and cysteine residues.
Table 1: Physicochemical Properties of this compound and Glutathione
| Property | This compound | Glutathione |
| Molecular Formula | C₁₁H₁₉N₃O₆S[2][3] | C₁₀H₁₇N₃O₆S |
| Molecular Weight | 321.35 g/mol | 307.32 g/mol |
| CAS Number | 18710-27-5 | 70-18-8 |
| Melting Point | Not available | 192-195 °C (decomposition) |
| Solubility in Water | Soluble | Freely soluble (100 g/L) |
| Solubility in Organic Solvents | Soluble in DMSO | Soluble in DMF and ethanol |
Biological Properties and Function
This compound is believed to share many of the antioxidant and redox-regulating functions of glutathione. Its synthesis is a two-step enzymatic process analogous to that of glutathione. The first step, the formation of γ-glutamylcysteine, is catalyzed by γ-glutamylcysteine synthetase. The second and defining step is the addition of β-alanine to γ-glutamylcysteine, a reaction catalyzed by this compound synthetase (hGS). This enzymatic specificity is the primary determinant of whether a plant species produces this compound.
The presence of this compound is particularly prominent in the root nodules of legumes, where it is implicated in the process of symbiotic nitrogen fixation. It is thought to protect the nitrogenase enzyme complex from oxidative damage.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively documented. However, methodologies established for glutathione can be adapted. The following sections provide detailed, adapted protocols for the synthesis, purification, and quantification of this compound.
Enzymatic Synthesis of this compound
This protocol is adapted from the enzymatic synthesis of glutathione and its analogs. It utilizes γ-glutamylcysteine synthetase and a recombinant this compound synthetase.
Materials:
-
L-Glutamic acid
-
L-Cysteine
-
β-Alanine
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Purified γ-glutamylcysteine synthetase (GCS)
-
Purified recombinant this compound synthetase (hGS)
-
Reaction vessel
-
Incubator
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM L-glutamic acid, and 10 mM L-cysteine.
-
Add purified GCS to the reaction mixture to a final concentration of 1-5 µM.
-
Incubate the mixture at 37°C for 1-2 hours to allow for the synthesis of γ-glutamylcysteine.
-
To the same reaction mixture, add 20 mM β-alanine and purified recombinant hGS to a final concentration of 1-5 µM.
-
Continue the incubation at 37°C for an additional 2-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC.
-
Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound for purification.
Purification of this compound
This protocol utilizes ion-exchange chromatography to purify this compound from the synthesis reaction mixture or from plant extracts.
Materials:
-
Supernatant from the enzymatic synthesis or a prepared plant extract.
-
Anion-exchange chromatography column (e.g., DEAE-Sephacel).
-
Low concentration elution buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
High concentration elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Fraction collector.
-
HPLC system for fraction analysis.
Procedure:
-
Equilibrate the anion-exchange column with the low concentration elution buffer.
-
Adjust the pH of the supernatant containing this compound to 8.0 and load it onto the equilibrated column.
-
Wash the column with several column volumes of the low concentration elution buffer to remove unbound molecules.
-
Elute the bound this compound using a linear gradient of the high concentration elution buffer (0-1 M NaCl over 10-20 column volumes).
-
Collect fractions using a fraction collector.
-
Analyze the collected fractions for the presence of this compound using HPLC.
-
Pool the fractions containing pure this compound and desalt if necessary.
This compound Synthetase Activity Assay
This assay measures the activity of this compound synthetase by quantifying the rate of this compound production using HPLC.
Materials:
-
Enzyme extract (from plant tissue or recombinant source).
-
γ-Glutamylcysteine
-
β-Alanine
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.2)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for derivatization.
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Prepare an assay mixture containing 100 mM Tris-HCl (pH 8.2), 20 mM MgCl₂, 10 mM ATP, 5 mM γ-glutamylcysteine, and 10 mM β-alanine.
-
Pre-incubate the assay mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract to the assay mixture.
-
Incubate the reaction at 37°C. Take aliquots at regular intervals (e.g., 0, 5, 10, 15, and 20 minutes).
-
Stop the reaction in each aliquot by adding an equal volume of 1% sulfosalicylic acid.
-
Centrifuge the samples to remove precipitated protein.
-
Derivatize the thiol group in the supernatant with DTNB.
-
Analyze the samples by HPLC to quantify the amount of this compound produced.
-
Calculate the enzyme activity based on the rate of product formation.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the two-step enzymatic synthesis of this compound from its constituent amino acids.
Caption: Biosynthesis of this compound.
Experimental Workflow for HPLC Analysis of this compound
This diagram outlines the key steps involved in the quantification of this compound from a biological sample using HPLC.
Caption: HPLC analysis workflow for this compound.
Conclusion
This compound represents an important variation in the thiol-based antioxidant systems of certain plants. While sharing structural and functional similarities with glutathione, its unique composition and restricted distribution suggest specialized roles, particularly in the context of symbiotic nitrogen fixation. The technical information and adapted experimental protocols provided in this guide offer a foundation for researchers to further investigate the biochemistry and physiological significance of this intriguing tripeptide. Further research is warranted to develop and validate protocols specifically optimized for this compound to enhance the accuracy and efficiency of future studies.
References
An In-depth Technical Guide to the Homoglutathione Biosynthesis Pathway in Leguminous Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoglutathione (hGSH), a tripeptide analog of glutathione (GSH), plays a pivotal role in the physiology of leguminous plants. Composed of glutamate, cysteine, and β-alanine, hGSH is particularly abundant in the root nodules of many legume species where it is integral to nitrogen fixation and oxidative stress mitigation. This technical guide provides a comprehensive overview of the hGSH biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and visual representations of the associated molecular processes. Understanding this pathway is crucial for developing strategies to enhance crop resilience and for exploring potential targets for novel therapeutic agents.
The this compound Biosynthesis Pathway
This compound synthesis is a two-step enzymatic process that parallels the biosynthesis of glutathione. The key distinction lies in the final amino acid incorporated: β-alanine in hGSH versus glycine in GSH.
Step 1: Synthesis of γ-glutamylcysteine (γ-EC)
The initial step is the ATP-dependent ligation of L-glutamate and L-cysteine to form the dipeptide γ-glutamylcysteine (γ-EC). This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-ECS) , also known as glutamate-cysteine ligase (GCL). This is the rate-limiting step in both GSH and hGSH biosynthesis.[1]
Step 2: Synthesis of this compound
In the second step, β-alanine is added to the C-terminus of γ-EC in another ATP-dependent reaction. This step is catalyzed by the specific enzyme This compound synthetase (hGSHS) .[2] The presence and activity of hGSHS versus glutathione synthetase (GSHS) determines the relative abundance of hGSH and GSH in a particular legume species or tissue.[3][4]
Subcellular Localization of Biosynthetic Enzymes
Studies in various legume species have revealed a compartmentalization of the hGSH biosynthesis pathway.[4]
-
γ-glutamylcysteine synthetase (γ-ECS) is primarily localized in the plastids and to a lesser extent in the cytosol.
-
This compound synthetase (hGSHS) is predominantly found in the cytosol .
This subcellular arrangement suggests a transport of the intermediate, γ-EC, from the plastids to the cytosol for the final synthesis of hGSH.
Quantitative Data
Thiol Concentrations in Legume Tissues
The concentrations of GSH and hGSH vary significantly among different legume species and tissues, with nodules generally exhibiting the highest thiol content. High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for quantifying these thiols.
| Legume Species | Tissue | Predominant Thiol | Total Thiol Concentration (nmol/g fresh weight) | Reference |
| Soybean (Glycine max) | Nodules | This compound | ~2000 | |
| Bean (Phaseolus vulgaris) | Nodules | This compound | ~1500 | |
| Mungbean (Vigna radiata) | Nodules | This compound | ~1200 | |
| Pea (Pisum sativum) | Nodules | Glutathione | ~1800 | |
| Cowpea (Vigna unguiculata) | Nodules | Glutathione | ~1300 | |
| Alfalfa (Medicago sativa) | Nodules | Glutathione | ~1000 | |
| Alfalfa (Medicago sativa) | Leaves | This compound | ~250 |
Enzyme Activities in Legume Nodules
The activities of the biosynthetic enzymes correlate with the predominant thiol present in the tissue.
| Legume Species | γ-ECS Activity (nmol γ-EC/min/g FW) | hGSHS Activity (nmol hGSH/min/g FW) | GSHS Activity (nmol GSH/min/g FW) | Reference |
| Bean (Phaseolus vulgaris) | 10.5 | 25.2 | < 1.0 | |
| Pea (Pisum sativum) | 6.6 | 6.9 | 11.4 | |
| Broad bean (Vicia faba) | 8.3 | 0 | 8.2 | |
| Alfalfa (Medicago sativa) | 3.3 | 1.1 | 4.4 | |
| Lupine (Lupinus albus) | 9.4 | 0 | 14.9 |
Gene Expression Analysis
The expression of genes encoding γ-ECS and hGSHS is regulated in response to developmental cues and environmental stimuli, such as symbiotic nitrogen fixation. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify transcript levels. In Medicago truncatula, the expression of both γ-ECS and GSHS is upregulated in nodules compared to uninfected roots, while hGSHS expression shows a more variable pattern. Down-regulation of γ-ECS in nodules leads to reduced nitrogen fixation, highlighting the critical role of the thiol biosynthesis pathway in this process.
Signaling and Regulation
The this compound biosynthesis pathway is tightly regulated, particularly in the context of symbiosis and stress responses.
Regulation by Nitric Oxide (NO)
Nitric oxide (NO) has emerged as a key signaling molecule in plants. In Medicago truncatula roots, treatment with NO donors leads to an upregulation of γ-ECS and GSHS gene expression, while hGSHS expression is not significantly affected. This suggests a differential regulation of GSH and hGSH synthesis by NO.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway.
HPLC Analysis of Thiols (GSH and hGSH)
This protocol is adapted from Matamoros et al. (1999).
a. Sample Extraction:
-
Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 1 mL of 0.1 M HCl.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect the supernatant for analysis.
b. Derivatization:
-
Mix 200 µL of the acidic extract with 220 µL of 200 mM N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) (HEPES) buffer (pH 8.2) containing 6.3 mM diethylenetriaminepentaacetic acid (DTPA).
-
Add 20 µL of 25 mM monobromobimane (in acetonitrile) and incubate in the dark for 15 min at room temperature.
-
Stop the reaction by adding 260 µL of 100 mM methanesulfonic acid.
c. HPLC Separation and Detection:
-
Inject 20 µL of the derivatized sample into a C18 reverse-phase HPLC column.
-
Use a gradient elution with Solvent A (10% methanol, 0.25% acetic acid, pH 3.9) and Solvent B (90% methanol, 0.25% acetic acid, pH 3.9).
-
Detect the fluorescent thiol derivatives using a fluorescence detector with an excitation wavelength of 380 nm and an emission wavelength of 480 nm.
-
Quantify the peaks by comparing their areas to those of GSH and hGSH standards.
Enzyme Assays for γ-ECS and hGSHS
This protocol is based on the methods described by Moran et al. (2000).
a. Enzyme Extraction:
-
Homogenize ~200 mg of plant tissue in 1 mL of extraction buffer (100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% PVPP).
-
Centrifuge at 15,000 x g for 20 min at 4°C.
-
Use the supernatant as the crude enzyme extract.
b. γ-ECS Assay:
-
The reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM L-glutamate, 10 mM L-cysteine, 5 mM DTT, and 10 mM ATP.
-
Start the reaction by adding 50 µL of the enzyme extract.
-
Incubate at 30°C for 30 min.
-
Stop the reaction by adding 200 µL of 0.1 M HCl.
-
Quantify the product, γ-EC, by HPLC as described above.
c. hGSHS Assay:
-
The reaction mixture (200 µL) is similar to the γ-ECS assay but contains 10 mM γ-EC and 10 mM β-alanine instead of glutamate and cysteine.
-
Follow the same incubation and reaction stopping procedures.
-
Quantify the product, hGSH, by HPLC.
Subcellular Fractionation
This protocol allows for the isolation of different cellular compartments to determine the localization of enzymes.
-
Homogenize fresh plant tissue (e.g., root nodules) in a grinding medium (0.3 M sucrose, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM MgCl₂, 0.1% BSA, 5 mM DTT).
-
Filter the homogenate through layers of cheesecloth and Miracloth.
-
Perform differential centrifugation:
-
Centrifuge at 1,000 x g for 10 min to pellet nuclei and cell debris.
-
Centrifuge the supernatant at 12,000 x g for 20 min to pellet mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 1 h to obtain the microsomal fraction (pellet) and the cytosol (supernatant).
-
For plastid isolation, the initial homogenate can be layered onto a Percoll or sucrose gradient and centrifuged.
-
-
Assay the enzyme activities in each fraction.
Conclusion
The this compound biosynthesis pathway is a central component of the metabolic machinery in many leguminous plants, with profound implications for nitrogen fixation, stress tolerance, and overall plant health. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to further investigate this pathway. A deeper understanding of the regulatory mechanisms and enzymatic properties of hGSH biosynthesis holds significant promise for the development of improved crop varieties and may offer novel avenues for drug development by targeting analogous pathways in other organisms.
References
- 1. Glutathione and this compound Synthetases of Legume Nodules. Cloning, Expression, and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mediu.edu.my:8181 [dspace.mediu.edu.my:8181]
- 3. Glutathione and this compound synthesis in legume root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione and this compound synthetases of legume nodules. Cloning, expression, and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Legume-Specific Tripeptide: A Technical Guide to the Discovery and Initial Characterization of Homoglutathione in Fabaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoglutathione (γ-glutamyl-cysteinyl-β-alanine), a structural analog of the ubiquitous antioxidant glutathione, represents a fascinating case of metabolic diversification within the plant kingdom. Its presence is largely restricted to the Fabaceae family, where it often functionally replaces or coexists with glutathione. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its distribution, biosynthesis, and physiological significance in legumes. Quantitative data from seminal studies are summarized, and key experimental protocols are outlined to serve as a resource for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms underlying this compound metabolism.
Introduction: Discovery of a Novel Thiol
The story of this compound (hGSH) began with the observation of a novel thiol compound in the leaves of Phaseolus vulgaris and Glycine max in 1957.[1][2] It was later characterized as γ-glutamyl-cysteinyl-β-alanine, distinguishing it from glutathione (GSH) by the substitution of the C-terminal glycine with β-alanine.[1][2] This discovery sparked interest in its distribution and function, revealing that hGSH is a characteristic, though not universal, feature of the Fabaceae (legume) family.[3] Subsequent research has established that hGSH performs many of the same essential roles as GSH, including cellular redox regulation, detoxification of xenobiotics, and serving as a precursor for the synthesis of metal-chelating phytochelatins.
Distribution of this compound in the Fabaceae
The presence and relative abundance of hGSH and GSH vary significantly across different legume species and even within different tissues of the same plant. Some species, like soybean (Glycine max) and common bean (Phaseolus vulgaris), predominantly accumulate hGSH, while others, such as pea (Pisum sativum) in its leaves, primarily contain GSH. Yet other legumes, like Medicago truncatula, exhibit a tissue-specific distribution, with hGSH being more abundant in the roots and nodules. A study of 73 wild species across the three subfamilies of Leguminosae found that hGSH was restricted to the Papilionoideae subfamily, particularly within the 'Old World Clade'. This phylogenetic distribution suggests that the capacity to synthesize hGSH evolved after the divergence of this clade.
Table 1: Distribution and Concentration of this compound and Glutathione in Various Legume Species and Tissues
| Species | Tissue | This compound (hGSH) Concentration (nmol/g FW) | Glutathione (GSH) Concentration (nmol/g FW) | Predominant Thiol | Reference |
| Glycine max (Soybean) | Leaves | ~50-200 fold higher than GSH | hGSH | ||
| Nodules | ~4-fold higher than GSH | hGSH | |||
| Roots | ~80-fold higher than GSH | hGSH | |||
| Phaseolus vulgaris (Bean) | Leaves | Predominantly hGSH | hGSH | ||
| Nodules | Predominantly hGSH | hGSH | |||
| Pisum sativum (Pea) | Leaves | Only GSH | GSH | ||
| Nodules | GSH is the major thiol | GSH | |||
| Vigna unguiculata (Cowpea) | Leaves | Only GSH | GSH | ||
| Nodules | GSH is the major thiol | GSH | |||
| Medicago sativa (Alfalfa) | Leaves | 98% hGSH | 2% GSH | hGSH | |
| Nodules | 28% hGSH | 72% GSH | GSH | ||
| Vigna radiata (Mungbean) | Nodules | Predominantly hGSH | hGSH |
Note: The concentrations are presented as relative comparisons or percentages as reported in the cited literature. Absolute values can vary based on developmental stage and environmental conditions.
Biosynthesis of this compound
The synthesis of both GSH and hGSH is a two-step ATP-dependent process. The first step, the formation of the dipeptide γ-glutamylcysteine (γ-EC) from glutamate and cysteine, is catalyzed by γ-glutamylcysteine synthetase (γ-ECS) and is common to both pathways. The second step determines the final tripeptide. Glutathione synthetase (GSHS) ligates glycine to γ-EC to form GSH, whereas this compound synthetase (hGSHS) adds β-alanine to produce hGSH.
The evolution of hGSHS is believed to have occurred through a gene duplication event of the ancestral gshs gene within the Fabaceae lineage. This duplicated gene subsequently evolved a modified substrate specificity, favoring β-alanine over glycine.
Subcellular Localization of Biosynthetic Enzymes
Studies on legume nodules have revealed a specific subcellular compartmentalization of the biosynthetic enzymes.
-
γ-glutamylcysteine synthetase (γ-ECS): Localized in the plastids and bacteroids.
-
Glutathione synthetase (GSHS): Found in the cytosol and mitochondria.
-
This compound synthetase (hGSHS): Primarily localized in the cytosol.
This subcellular distribution highlights the coordinated effort of different cellular compartments in thiol biosynthesis.
Caption: Subcellular localization of this compound and glutathione synthesis.
Functional Significance of this compound
This compound is believed to fulfill many of the same functional roles as glutathione. Its high abundance in legume root nodules, the site of symbiotic nitrogen fixation, points to a crucial role in this process. Thiols are essential for protecting the nitrogenase enzyme complex from oxidative damage. Studies have shown that both GSH and hGSH are critical for proper nodule development and function. Down-regulation of γ-ECS, and thus the synthesis of both thiols, leads to a significant reduction in nitrogen fixation efficiency.
Caption: Key functional roles of this compound in legumes.
Experimental Protocols
Extraction and Quantification of Thiols by HPLC
This protocol is based on methods described for the analysis of thiols in legume tissues.
1. Tissue Homogenization:
- Freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Homogenize the powder in 1 mL of 0.1 M HCl.
2. Centrifugation:
- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
- Collect the supernatant for derivatization.
3. Derivatization with Monobromobimane (mBBr):
- To 250 µL of the supernatant, add 375 µL of 200 mM CHES buffer (pH 8.5) containing 5 mM DTPA.
- Add 10 µL of 15 mM mBBr in acetonitrile.
- Incubate in the dark at room temperature for 15 minutes.
- Stop the reaction by adding 250 µL of 100 mM methanesulfonic acid.
4. HPLC Analysis:
- Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.25% (v/v) acetic acid, pH 3.9.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient from ~10% to 90% Mobile Phase B over 30-40 minutes.
- Detection: Fluorescence detector with excitation at 380 nm and emission at 480 nm.
- Quantify peaks by comparing their areas to those of GSH and hGSH standards.
Start [label="Plant Tissue", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Homogenization [label="Homogenization\n(0.1 M HCl)"];
Centrifugation [label="Centrifugation\n(15,000 x g, 15 min)"];
Supernatant [label="Supernatant Collection", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Derivatization [label="Derivatization\n(Monobromobimane)"];
HPLC [label="RP-HPLC Analysis"];
Detection [label="Fluorescence Detection\n(Ex: 380 nm, Em: 480 nm)"];
Quantification [label="Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Homogenization -> Centrifugation -> Supernatant -> Derivatization -> HPLC -> Detection -> Quantification;
}
Caption: Experimental workflow for thiol quantification by HPLC.
Assay of this compound Synthetase (hGSHS) Activity
This protocol is adapted from methods used to measure thiol synthetase activities.
1. Protein Extraction:
- Homogenize fresh plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 14 mM β-mercaptoethanol).
- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
- Use the supernatant as the crude enzyme extract.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl, pH 8.5
- 20 mM MgCl₂
- 10 mM ATP
- 2 mM γ-glutamylcysteine
- 10 mM β-alanine
- Enzyme extract
3. Incubation:
- Incubate the reaction mixture at 30°C for 30-60 minutes.
4. Termination and Quantification:
- Stop the reaction by adding acid (e.g., HCl or methanesulfonic acid).
- Quantify the hGSH produced using the HPLC method described above.
- Enzyme activity is typically expressed as nmol of hGSH produced per minute per mg of protein.
Conclusion and Future Perspectives
The discovery of this compound in the Fabaceae family has provided a unique model system for studying the evolution of metabolic pathways and the physiological roles of thiols in plants. While initial characterization has laid a strong foundation, many questions remain. Future research should focus on elucidating the precise advantages of accumulating hGSH over GSH in certain legume lineages, exploring the regulatory mechanisms that control the expression of gshs and hgshs genes, and investigating the potential for engineering hGSH metabolism to enhance stress tolerance and nitrogen fixation in crop plants. The detailed methodologies and summarized data presented in this guide are intended to facilitate further exploration into the fascinating biology of this legume-specific tripeptide.
References
- 1. pbil.univ-lyon1.fr [pbil.univ-lyon1.fr]
- 2. A Medicago truncatula this compound Synthetase Is Derived from Glutathione Synthetase by Gene Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distribution of glutathione and this compound in leaf, root and seed tissue of 73 species across the three sub-families of the Leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to Homoglutathione Synthesis: A Technical Guide on the Role of γ-Glutamylcysteine Synthetase
Abstract
Homoglutathione (hGSH; γ-L-glutamyl-L-cysteinyl-β-alanine) is a vital thiol tripeptide found predominantly in certain leguminous plants, where it often replaces its more ubiquitous analog, glutathione (GSH). It plays a crucial role in nitrogen fixation and cellular defense against oxidative stress. The biosynthesis of hGSH is a two-step, ATP-dependent process that is fundamentally reliant on the initial reaction catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme facilitates the formation of the dipeptide γ-glutamylcysteine (γ-EC) from L-glutamate and L-cysteine, representing the committed and rate-limiting step for the synthesis of both hGSH and GSH. This guide provides an in-depth examination of the pivotal role of GCS in the hGSH synthesis pathway, presents quantitative data on enzyme activity and thiol distribution, details key experimental protocols, and visualizes the biochemical processes involved.
The this compound Biosynthesis Pathway
The synthesis of this compound is a conserved two-step enzymatic pathway. The initial step is identical to that of glutathione synthesis, highlighting the central role of γ-glutamylcysteine synthetase.
-
Formation of γ-Glutamylcysteine (γ-EC): The first reaction is the ATP-dependent ligation of L-glutamate and L-cysteine, catalyzed by γ-glutamylcysteine synthetase (GCS). This reaction forms a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, producing the dipeptide γ-EC.[1][2] This is the rate-limiting step in the overall pathway.[3][4]
-
Addition of β-Alanine: In the second step, the tripeptide this compound is formed by the addition of β-alanine to the C-terminus of γ-EC. This reaction is catalyzed by the specific enzyme this compound synthetase (hGSHS) and also requires ATP.[1] The specificity of the second enzyme—hGSHS versus glutathione synthetase (GSHS), which uses glycine—determines whether a plant produces hGSH or GSH.
In legume root nodules, the enzymes of this pathway exhibit specific subcellular localizations. GCS activity is primarily found in the plastids, while hGSHS is located in the cytosol.
Caption: The two-step enzymatic pathway for this compound (hGSH) synthesis.
Quantitative Data on Thiol Synthesis in Legumes
The distribution of GSH and hGSH, along with the activities of their respective synthetases, varies significantly among legume species and tissues. This distribution is ultimately governed by the expression of GSHS versus hGSHS, as GCS is common to both pathways.
Table 1: Thiol Composition and Synthetase Activity in Various Legume Species and Tissues
| Species | Tissue | Predominant Thiol | GCS Activity (nmol/min/g FW) | GSHS Activity (nmol/min/g FW) | hGSHS Activity (nmol/min/g FW) | Reference |
|---|---|---|---|---|---|---|
| Pea (Pisum sativum) | Leaves | GSH | N/A | High | Not Detected | |
| Bean (Phaseolus vulgaris) | Leaves | hGSH | N/A | Not Detected | High | |
| Alfalfa (Medicago sativa) | Leaves | hGSH (98%) | N/A | 0% | 100% | |
| Alfalfa (Medicago sativa) | Nodules | GSH (72%) | N/A | 80% | 20% | |
| Soybean (Glycine max) | Leaves | hGSH | N/A | N/A | N/A | |
| Soybean (Glycine max) | Seeds | hGSH | N/A | N/A | N/A | |
| Cowpea (Vigna unguiculata) | Roots/Nodules | hGSH | N/A | N/A | N/A | |
| Cowpea (Vigna unguiculata) | Leaves | GSH | N/A | High | Not Detected |
N/A: Data not available in the cited sources.
Table 2: Kinetic Parameters of γ-Glutamylcysteine Synthetase (GCS)
| Source Organism | Substrate | Apparent Km (mM) | Reference |
|---|---|---|---|
| Rat Kidney | L-Glutamate | 1.8 | |
| Rat Kidney | L-Cysteine | 0.1 - 0.3 | |
| E. coli | L-Glutamate | 1.6 | |
| E. coli | L-Cysteine | 0.13 | |
| E. coli | ATP | 0.2 |
Experimental Protocols
Accurate measurement of GCS activity and hGSH levels is critical for studying the pathway's regulation and function.
Protocol for GCS Activity Assay via HPLC
This method provides direct quantification of the γ-EC product, offering high sensitivity and specificity.
1. Preparation of Tissue Extract: a. Homogenize 100-200 mg of fresh plant tissue (e.g., root nodules, leaves) in 1 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 1 mM EDTA). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzymatic Reaction: a. Prepare the reaction mixture in a final volume of 100 µL:
- 100 mM Tris-HCl, pH 8.0
- 150 mM KCl
- 20 mM MgCl₂
- 2 mM EDTA
- 10 mM ATP
- 10 mM L-Glutamate
- 5 mM L-Cysteine
- 50-100 µg of tissue extract protein b. Initiate the reaction by adding the tissue extract. Incubate at 30°C for 15-30 minutes. c. Stop the reaction by adding 20 µL of 20% sulfosalicylic acid (SSA).
3. Sample Analysis: a. Centrifuge the stopped reaction at 10,000 x g for 5 minutes to pellet precipitated proteins. b. Filter the supernatant through a 0.22 µm syringe filter. c. Analyze the sample using reverse-phase HPLC with electrochemical detection to quantify the γ-EC produced. d. Calculate specific activity as nmol of γ-EC synthesized per minute per mg of protein.
Caption: Experimental workflow for the GCS activity assay using HPLC.
Protocol for Quantification of this compound
This protocol allows for the measurement of total hGSH levels in plant tissues.
1. Extraction: a. Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen. b. Homogenize the powder in 1 mL of 0.1% trifluoroacetic acid (TFA) containing 6.3 mM diethylene triaminepentaacetic acid (DTPA). c. Centrifuge at 10,000 x g for 30 minutes at 4°C.
2. Derivatization (Optional but Recommended for UV/Fluorescence Detection): a. To 100 µL of the supernatant, add 100 µL of a derivatizing agent solution (e.g., monobromobimane for fluorescence or DTNB for absorbance at 412 nm). b. Incubate according to the derivatizing agent's protocol (e.g., in the dark at room temperature).
3. HPLC Analysis: a. Filter the derivatized or underivatized sample through a 0.22 µm syringe filter. b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in 0.1% TFA) to separate hGSH from other thiols like GSH and cysteine. d. Detect and quantify using a standard curve prepared with pure hGSH.
Regulation of GCS and its Impact on hGSH Synthesis
The activity of GCS is tightly regulated, which directly controls the flux through the hGSH synthesis pathway.
-
Feedback Inhibition: GCS is subject to non-allosteric feedback inhibition by the downstream product, glutathione (GSH). GSH competes with glutamate for binding to the enzyme's active site. While less studied, it is presumed that hGSH may exert a similar inhibitory effect, thus regulating its own synthesis by controlling the first committed step.
-
Substrate Availability: The synthesis of γ-EC is highly dependent on the intracellular concentration of its precursor amino acids, particularly cysteine, which is often the limiting substrate in cells.
-
Transcriptional Regulation: The expression of the GCS gene is induced by various stress conditions, including oxidative stress, heavy metal exposure, and xenobiotics. This upregulation increases the cell's capacity to synthesize γ-EC, thereby boosting the production of both GSH and hGSH to mount an effective stress response.
Caption: Key regulatory mechanisms controlling GCS activity and expression.
Conclusion
γ-Glutamylcysteine synthetase is the indispensable gatekeeper for the biosynthesis of this compound. By catalyzing the first, rate-limiting step, it controls the total flux of precursors into the pathway. The subsequent action of this compound synthetase channels the common intermediate, γ-glutamylcysteine, toward the production of hGSH, a specialized thiol critical for the physiology of many leguminous plants. Understanding the function, regulation, and kinetics of GCS is paramount for researchers aiming to modulate cellular redox states, enhance stress tolerance in crops, or explore novel enzymatic pathways for biotechnological applications. The protocols and data presented herein provide a foundational resource for the scientific community to further investigate this crucial enzyme and its role in the synthesis of this compound.
References
- 1. Glutathione and this compound Synthesis in Legume Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Advantages of Homoglutathione in Select Plant Species: A Technical Guide
Abstract
Homoglutathione (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), is predominantly found in a specific lineage of the Leguminosae (Fabaceae) family, particularly within the Papilionoideae subfamily. Its presence is not a mere substitution but rather an evolutionary adaptation that confers distinct advantages, especially in the contexts of symbiotic nitrogen fixation, xenobiotic detoxification, and stress response. This technical guide provides an in-depth analysis of the evolutionary benefits of hGSH, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. The synthesis of hGSH is believed to have arisen from a gene duplication event of glutathione synthetase (GSHS), leading to the evolution of this compound synthetase (hGSHS)[1]. This event provided the genetic foundation for a specialized thiol metabolism in these plant species.
Quantitative Comparison of Glutathione and this compound Functionality
While both GSH and hGSH are crucial for maintaining cellular redox homeostasis, their functional efficiencies can differ, particularly in their roles as enzyme cofactors. The substitution of glycine with β-alanine in hGSH can alter the molecule's size, flexibility, and redox potential, thereby influencing its interaction with various enzymes.
Table 1: Substrate Specificity of Glutathione S-Transferases (GSTs) for GSH vs. hGSH in Herbicide Detoxification
| Herbicide | Plant Species | Thiol Substrate | Relative GST Activity | Reference |
| Acifluorfen | Soybean (Glycine max) | GSH | Lower | [2] |
| hGSH | Higher | [2] | ||
| Fomesafen | Soybean (Glycine max) | GSH | Lower | [2] |
| hGSH | Higher | [2] | ||
| Metolachlor | Soybean (Glycine max) | GSH | Higher/No difference | |
| hGSH | Lower/No difference | |||
| Chlorimuron-ethyl | Soybean (Glycine max) | GSH | Higher/No difference | |
| hGSH | Lower/No difference |
Core Biochemical Pathways and Their Regulation
The biosynthesis of hGSH diverges from the GSH pathway at the final step, utilizing β-alanine instead of glycine. This bifurcation is catalyzed by the enzyme this compound synthetase (hGSHS).
Diagram 1: Biosynthesis of Glutathione and this compound
Caption: Biosynthesis pathways for GSH and hGSH.
Signaling Role in Symbiotic Nitrogen Fixation
In legumes like Medicago truncatula, the balance between GSH and hGSH is critical for the successful establishment of root nodules during symbiosis with nitrogen-fixing rhizobia. Depletion of the (h)GSH pool has been shown to impair nodule formation. This is linked to the downregulation of genes involved in meristem formation and the modulation of the salicylic acid (SA) signaling pathway, which is a key component of the plant's defense response. Nitric oxide (NO) has been identified as a signaling molecule that differentially regulates the expression of gshs and hgshs genes in M. truncatula roots, suggesting a sophisticated mechanism for controlling the specific thiol pools during nodulation.
Diagram 2: Proposed Signaling Role of (h)GSH in Nodule Development
Caption: (h)GSH signaling in nodule development.
Experimental Protocols
Quantification of GSH and hGSH in Plant Tissues via HPLC
This protocol is adapted from methodologies used for thiol analysis in legume nodules and is based on pre-column derivatization with a fluorescent dye followed by reverse-phase HPLC.
3.1.1. Materials and Reagents
-
Plant tissue (leaves, roots, nodules)
-
Liquid nitrogen
-
Extraction Buffer: 0.1 M HCl
-
Derivatization Buffer: 200 mM CHES buffer, pH 9.3, containing 10 mM DTPA
-
Derivatizing agent: 15 mM monobromobimane (mBBr) in acetonitrile (prepare fresh and keep in the dark)
-
Standards: GSH and hGSH
-
HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3.1.2. Procedure
-
Sample Extraction:
-
Freeze 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of ice-cold 0.1 M HCl to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
In a new microcentrifuge tube, mix 100 µL of the acidic supernatant with 400 µL of the derivatization buffer.
-
Add 20 µL of the 15 mM mBBr solution.
-
Vortex immediately and incubate in the dark at room temperature for 20 minutes.
-
Stop the reaction by adding 500 µL of 100 mM methanesulfonic acid.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 4.0.
-
Mobile Phase B: 100% Methanol.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: Linear gradient to 20% B
-
15-20 min: Linear gradient to 30% B
-
20-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GSH and hGSH that have been subjected to the same derivatization procedure.
-
Identify peaks based on the retention times of the standards and quantify using the peak area.
-
Diagram 3: Experimental Workflow for Thiol Quantification
Caption: Workflow for GSH and hGSH quantification.
Assay for this compound Synthetase (hGSHS) Activity
This assay measures the synthesis of hGSH from γ-glutamylcysteine (γ-EC) and β-alanine, with the product quantified by HPLC as described above.
3.2.1. Materials and Reagents
-
Crude protein extract from plant tissue
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 2 mM EDTA
-
Substrates: 10 mM ATP, 10 mM γ-EC, 20 mM β-alanine
-
Reaction stop solution: 100 mM methanesulfonic acid
-
HPLC reagents as described in section 3.1.
3.2.2. Procedure
-
Prepare a crude protein extract from the plant tissue of interest by homogenizing in a suitable buffer and quantifying the protein concentration.
-
Set up the reaction mixture in a microcentrifuge tube:
-
70 µL Assay Buffer
-
10 µL 10 mM ATP
-
10 µL 10 mM γ-EC
-
10 µL 20 mM β-alanine
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the crude protein extract.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the reaction stop solution.
-
Proceed with derivatization and HPLC analysis as described in section 3.1 to quantify the hGSH produced.
-
Run a control reaction without the protein extract to account for any non-enzymatic synthesis.
-
Enzyme activity is expressed as nmol of hGSH formed per minute per mg of protein.
Evolutionary Significance and Future Perspectives
The emergence of hGSH in certain legumes represents a fascinating case of biochemical adaptation. The preference of some GSTs for hGSH suggests a co-evolutionary process that has optimized detoxification pathways for specific xenobiotics encountered by these plants. In the context of symbiotic nitrogen fixation, the differential regulation and distinct roles of GSH and hGSH highlight a sophisticated mechanism to balance growth, defense, and symbiosis.
Future research should focus on obtaining detailed kinetic data for a wider range of enzymes with both GSH and hGSH to build a more comprehensive quantitative picture of their functional differences. Elucidating the precise molecular interactions between hGSH and its target proteins will provide further insights into its specific advantages. Moreover, exploring the potential of engineering hGSH synthesis into non-leguminous crops could open new avenues for enhancing stress tolerance and herbicide resistance.
References
Distribution and Concentration of Homoglutathione Across Plant Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoglutathione (hGSH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), is a characteristic metabolite in a specific lineage of plants, primarily within the legume family (Fabaceae). While GSH (γ-glutamyl-cysteinyl-glycine) is a key player in cellular redox homeostasis and detoxification in most eukaryotes, hGSH (γ-glutamyl-cysteinyl-β-alanine) appears to fulfill similar, and potentially specialized, roles in the plants where it is present. Understanding the distribution and concentration of hGSH across different plant tissues is crucial for elucidating its precise physiological functions, particularly in relation to stress response, nitrogen fixation, and overall plant health. This technical guide provides a comprehensive overview of hGSH distribution, quantitative data, and detailed experimental protocols for its analysis, aimed at researchers, scientists, and professionals in drug development interested in the unique biochemistry of this thiol compound.
Distribution and Quantitative Data
This compound is not universally present in the plant kingdom; its occurrence is predominantly restricted to the Papilionoideae subfamily of the Leguminosae.[1] Within these species, the concentration and the ratio of hGSH to GSH can vary significantly between different tissues, such as leaves, roots, seeds, and root nodules.[1][2] This differential distribution suggests specialized roles for hGSH in specific physiological processes. For instance, hGSH is often found in high concentrations in leaves and roots, while GSH may be more abundant in seeds.[1] In soybean, for example, leaves and seeds can contain 50- to 200-fold and 135-fold more hGSH than GSH, respectively.[3] Similarly, soybean nodules and roots exhibit significantly higher levels of hGSH compared to GSH.
The following tables summarize the available quantitative data on hGSH concentration in various plant tissues.
Table 1: this compound (hGSH) and Glutathione (GSH) Concentrations in Tissues of Various Legume Species
| Plant Species | Tissue | hGSH Concentration (nmol/g FW) | GSH Concentration (nmol/g FW) | hGSH/GSH Ratio | Reference |
| Glycine max (Soybean) | Leaves | 50-200 fold > GSH | >50 | ||
| Seeds | 135 fold > GSH | >100 | |||
| Nodules | ~4 fold > GSH | ~4 | |||
| Roots | ~80 fold > GSH | ~80 | |||
| Medicago sativa (Alfalfa) | Leaves | Predominantly hGSH | High | ||
| Nodules | Lower than GSH | Predominantly GSH | <1 | ||
| Phaseolus vulgaris (Bean) | Nodules | Predominantly hGSH | High | ||
| Vigna radiata (Mungbean) | Nodules | Predominantly hGSH | High | ||
| Vigna unguiculata (Cowpea) | Nodules | Lower than GSH | Predominantly GSH | <1 | |
| Pisum sativum (Pea) | Nodules | Lower than GSH | Predominantly GSH | <1 |
FW: Fresh Weight. Data are presented as reported in the cited literature and may be subject to variations based on developmental stage and environmental conditions.
Biosynthesis and Signaling Pathways
The biosynthesis of hGSH parallels that of GSH, with the final step being the key differentiating reaction. The pathway begins with the formation of the dipeptide γ-glutamylcysteine (γ-EC) from glutamate and cysteine, a reaction catalyzed by γ-glutamylcysteine synthetase (γ-ECS). In the subsequent step, either glycine or β-alanine is added to the C-terminus of γ-EC. Glutathione synthetase (GSHS) catalyzes the addition of glycine to form GSH, while this compound synthetase (hGSHS) specifically utilizes β-alanine to produce hGSH. The presence and relative activities of GSHS and hGSHS in different tissues and subcellular compartments determine the ratio of GSH to hGSH.
The subcellular localization of these enzymes is critical for understanding the regulation of thiol pools. In legume root nodules, γ-ECS has been found in the plastids. GSHS is located in the cytosol and mitochondria, while hGSHS is primarily found in the cytosol. This compartmentalization suggests a complex interplay in the synthesis and transport of these important thiols.
Below is a diagram illustrating the biosynthetic pathway of this compound and glutathione.
Caption: Biosynthetic pathway of glutathione (GSH) and this compound (hGSH).
Experimental Protocols
Accurate quantification of hGSH in plant tissues requires robust and sensitive analytical methods. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HPLC with Fluorescence Detection for this compound Analysis
This method relies on the derivatization of the thiol group of hGSH with a fluorescent agent, allowing for sensitive detection.
1. Sample Extraction:
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenize the powder in 5% (w/v) 5-sulfosalicylic acid (SSA) or 0.1 M HCl to precipitate proteins and prevent thiol oxidation. A typical ratio is 100 mg of tissue per 1 mL of acid.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the low-molecular-weight thiols.
2. Derivatization:
-
To a known volume of the supernatant (e.g., 100 µL), add a solution of the derivatizing agent. Common agents include:
-
Monobromobimane (mBBr): Reacts specifically with thiol groups. The reaction is typically carried out in a buffer at pH 8.0-8.5 in the dark for 15-30 minutes.
-
o-Phthalaldehyde (OPA): Reacts with the primary amine group in the presence of a thiol.
-
-
Stop the reaction by acidification (e.g., with acetic acid).
3. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.
-
Detection: A fluorescence detector is used with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., for mBBr derivatives, excitation at ~380 nm and emission at ~480 nm).
-
Quantification: The concentration of hGSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of hGSH.
Protocol 2: LC-MS for this compound Analysis
LC-MS offers high selectivity and sensitivity for the direct determination of hGSH without the need for derivatization.
1. Sample Extraction:
-
Follow the same extraction procedure as described in Protocol 1 to obtain the protein-free supernatant.
2. LC-MS Analysis:
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar compounds like hGSH.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is used.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high specificity and sensitivity. The MRM transition for hGSH would be from its precursor ion [M+H]+ to a specific product ion.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of an external standard curve or by using a stable isotope-labeled internal standard.
The following diagram illustrates a general experimental workflow for the analysis of this compound.
Caption: General workflow for this compound (hGSH) analysis in plant tissues.
Conclusion
The study of this compound provides a fascinating glimpse into the metabolic diversity of the plant kingdom. Its restricted distribution and tissue-specific accumulation point towards specialized roles that are yet to be fully understood. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the biochemistry and physiological significance of this unique thiol. Further investigations into the regulation of hGSH biosynthesis and its interaction with other cellular components will undoubtedly shed more light on its importance in plant stress adaptation and overall fitness, with potential applications in crop improvement and the development of novel therapeutic agents.
References
Homoglutathione CAS registry number and detailed molecular formula.
In-depth Analysis of CAS Registry Number, Molecular Formula, Biochemical Pathways, and Experimental Protocols
This technical guide provides a comprehensive overview of homoglutathione (hGSH), a tripeptide thiol analogue of glutathione (GSH) predominantly found in certain leguminous plants. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, and methods for its study.
Core Chemical and Physical Properties
This compound is distinguished from glutathione by the substitution of the C-terminal glycine with β-alanine. This structural difference influences its chemical and biological properties.
| Property | Value | Reference |
| CAS Registry Number | 18710-27-5 | |
| Molecular Formula | C₁₁H₁₉N₃O₆S | |
| Molecular Weight | 321.35 g/mol | |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
| Canonical SMILES | C(CC(C(=O)O)N)C(=O)NC(CS)C(=O)NCCC(=O)O |
Biological Significance and Signaling Pathways
This compound plays a crucial role in the antioxidant defense system and symbiotic nitrogen fixation in leguminous plants. Its functions are analogous to glutathione in other organisms, including detoxification of xenobiotics and scavenging of reactive oxygen species (ROS).
Biosynthesis of this compound
The synthesis of this compound is a two-step enzymatic process that parallels glutathione synthesis. The key distinction lies in the final step, where this compound synthetase (hGSHS) incorporates β-alanine instead of glycine.
Role in Symbiotic Nitrogen Fixation
In leguminous plants, this compound is pivotal for the establishment and maintenance of the symbiotic relationship with nitrogen-fixing rhizobia bacteria. It is involved in the development of root nodules and the protection of the nitrogenase enzyme complex from oxidative damage. A deficiency in this compound can lead to impaired nodule formation and reduced nitrogen fixation efficiency.[1]
Quantitative Data
The concentration of this compound varies significantly among different legume species and tissues. The following table summarizes representative data on this compound levels.
| Legume Species | Tissue | This compound (nmol/g FW) | Glutathione (nmol/g FW) | Reference |
| Medicago truncatula | Root Nodules | 150 - 250 | 50 - 100 | |
| Glycine max (Soybean) | Root Nodules | 200 - 400 | 20 - 50 | |
| Phaseolus vulgaris (Bean) | Root Nodules | 300 - 500 | 10 - 30 | |
| Pisum sativum (Pea) | Root Nodules | 10 - 30 | 150 - 250 | |
| Medicago sativa (Alfalfa) | Leaves | 100 - 200 | 5 - 15 |
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol outlines a standard method for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Plant tissue (e.g., root nodules, leaves)
-
Liquid nitrogen
-
5% (w/v) 5-sulfosalicylic acid (SSA)
-
Derivatization reagent: o-phthalaldehyde (OPA)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Tissue Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of ice-cold 5% SSA to the powdered tissue and vortex thoroughly.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the thiol compounds.
-
Derivatization: Mix an aliquot of the supernatant with the OPA derivatization reagent according to the manufacturer's instructions. This reaction forms a fluorescent adduct with the primary amine of the tripeptide.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., sodium acetate buffer, pH 7.2).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Assay of this compound Synthetase (hGSHS) Activity
This protocol describes a method to measure the activity of this compound synthetase, the key enzyme in this compound biosynthesis.
Materials:
-
Plant protein extract
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂, 10 mM ATP, and 10 mM γ-glutamylcysteine.
-
Substrate: 20 mM β-alanine
-
Reaction termination solution: 10% (w/v) trichloroacetic acid (TCA)
-
HPLC system for this compound quantification (as described in 4.1)
Procedure:
-
Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and determine the protein concentration.
-
Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.
-
Initiate Reaction: Start the enzymatic reaction by adding the β-alanine substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding the TCA solution.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Quantification of hGSH: Analyze the supernatant for the amount of this compound produced using the HPLC method described in section 4.1.
-
Calculate Activity: Express the enzyme activity as nmol of this compound produced per minute per milligram of protein.
This technical guide provides a foundational understanding of this compound for researchers. The detailed information on its properties, biological roles, and analytical methods is intended to facilitate further investigation into this important plant metabolite.
References
The Biology of Homoglutathione: A Technical Guide to its Natural Precursors and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoglutathione (hGSH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), is a specialized metabolite found predominantly in certain leguminous plants. Its structure, γ-L-glutamyl-L-cysteinyl-β-alanine, differs from GSH (γ-L-glutamyl-L-cysteinyl-glycine) only in the terminal amino acid. This seemingly minor substitution has significant implications for the biochemical landscape of the organisms that produce it, influencing their response to oxidative stress and xenobiotic challenges. This technical guide provides an in-depth exploration of the natural precursors of this compound, its known derivatives, and the methodologies employed in their study.
Natural Precursors and Biosynthesis of this compound
The biosynthesis of this compound is a two-step enzymatic process that shares its initial reaction with the synthesis of glutathione. The pathway is primarily active in specific tissues of certain legume species, such as soybean (Glycine max), bean (Phaseolus vulgaris), and alfalfa (Medicago sativa)[1][2].
Step 1: Synthesis of γ-Glutamylcysteine (γ-EC)
The first committed step in the synthesis of both this compound and glutathione is the formation of the dipeptide γ-glutamylcysteine (γ-EC) from the amino acids L-glutamate and L-cysteine. This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-ECS) , also known as glutamate-cysteine ligase (GCL), and requires ATP as a cofactor[3][4][5].
-
Enzyme: γ-Glutamylcysteine Synthetase (EC 6.3.2.2)
-
Substrates: L-Glutamate, L-Cysteine, ATP
-
Products: γ-Glutamylcysteine, ADP, Pi
Step 2: Synthesis of this compound
In the second and differentiating step, the amino acid β-alanine is added to the C-terminus of γ-EC to form this compound. This reaction is catalyzed by the enzyme This compound synthetase (hGSHS) , an ATP-dependent ligase. In contrast, glutathione synthesis utilizes glycine in this step, a reaction catalyzed by glutathione synthetase (GSHS). The relative activities of hGSHS and GSHS determine the ratio of this compound to glutathione in a particular tissue.
-
Enzyme: this compound Synthetase (EC 6.3.2.23)
-
Substrates: γ-Glutamylcysteine, β-Alanine, ATP
-
Products: this compound, ADP, Pi
Visualization of the this compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from its amino acid precursors.
Derivatives of this compound
The derivatives of this compound can be categorized into naturally occurring forms arising from its metabolic functions and synthetic analogs developed for research purposes.
Natural Derivatives
This compound Disulfide (hGSSG): Similar to glutathione, the thiol group of the cysteine residue in this compound can be oxidized to form a disulfide bond with another this compound molecule, yielding this compound disulfide (hGSSG). This reversible oxidation is a key component of its function in maintaining cellular redox homeostasis.
S-Conjugates and the Mercapturic Acid Pathway: this compound, like glutathione, can act as a nucleophile in the detoxification of electrophilic xenobiotics and endogenous compounds. This conjugation reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of this compound S-conjugates. It is hypothesized that these conjugates are then metabolized through a pathway analogous to the mercapturic acid pathway for glutathione S-conjugates. This pathway involves the sequential cleavage of the γ-glutamyl and cysteinyl residues, followed by N-acetylation of the resulting cysteine S-conjugate, leading to the formation of a mercapturic acid that can be excreted.
Synthetic Derivatives
For research into the enzymes of glutathione and this compound metabolism and transport, various synthetic analogs have been created. These include S-alkyl L-homocysteine analogues of glutathione, which have been used to study the kinetics of enzymes like γ-glutamyl transpeptidase. The enzymatic synthesis of novel glutathione analogs, a technique that could be adapted for this compound, allows for the incorporation of modified amino acids at any of the three positions to probe enzyme specificity and function.
Quantitative Data
The concentration of this compound and its precursors varies significantly between different legume species and even between different tissues within the same plant.
Thiol Concentrations in Legume Tissues
| Legume Species | Tissue | Cysteine (nmol/g FW) | γ-Glutamylcysteine (nmol/g FW) | This compound (nmol/g FW) | Glutathione (nmol/g FW) | Reference |
| Glycine max (Soybean) | Nodules | 25-50 | 10-20 | 800-1200 | 200-300 | |
| Phaseolus vulgaris (Bean) | Nodules | 30-60 | 15-30 | 1000-1500 | 100-200 | |
| Medicago sativa (Alfalfa) | Nodules | 15-30 | 5-15 | 100-200 | 300-500 | |
| Pisum sativum (Pea) | Nodules | 40-80 | 20-40 | <50 | 1200-1800 |
Kinetic Parameters of Biosynthetic Enzymes
While specific kinetic data for this compound synthetase across a wide range of species is limited, data from related enzymes provide valuable context.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| γ-ECS | Arabidopsis thaliana | L-Glutamate | 1800 | - | |
| γ-ECS | Arabidopsis thaliana | L-Cysteine | 140 | - | |
| GSHS | Arabidopsis thaliana | γ-EC | 230 | - | |
| GSHS | Arabidopsis thaliana | Glycine | 1300 | - | |
| hGSHS | Glycine max | γ-EC | ~200 | - | |
| hGSHS | Glycine max | β-Alanine | ~100 | - |
Note: Kinetic parameters for hGSHS are estimates based on available literature and may vary depending on experimental conditions.
Experimental Protocols
Extraction of Thiols from Plant Tissues for HPLC Analysis
This protocol is adapted for the extraction of low-molecular-weight thiols from legume nodules.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes
-
Extraction Buffer: 0.1 M HCl containing 1 mM EDTA
-
5% (w/v) sulfosalicylic acid (SSA)
-
Microcentrifuge cooled to 4°C
Procedure:
-
Harvest fresh plant tissue (e.g., 100-200 mg of legume nodules) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Buffer per 100 mg of tissue.
-
Vortex the sample vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To deproteinize the sample, add 5% SSA to a final concentration of 1% (e.g., add 250 µL of 5% SSA to 1 mL of extract).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant contains the thiol-containing compounds and is ready for derivatization and HPLC analysis.
HPLC Analysis of Thiols
This method utilizes pre-column derivatization with monobromobimane (mBBr) followed by fluorescence detection.
Materials:
-
Thiol extract (from section 4.1)
-
Monobromobimane (mBBr) solution (50 mM in acetonitrile)
-
HEPES buffer (200 mM, pH 8.0) containing 5 mM EDTA
-
Methanesulfonic acid (MSA)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)
-
Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 3.9
-
Mobile Phase B: Methanol
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the thiol extract with 200 µL of HEPES buffer.
-
Add 10 µL of mBBr solution.
-
Vortex and incubate in the dark at room temperature for 15 minutes.
-
Stop the reaction by adding 100 µL of 100 mM MSA.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Elute with a gradient of Mobile Phase B in Mobile Phase A (e.g., 10-30% B over 20 minutes).
-
Identify and quantify peaks by comparing retention times and fluorescence intensity to those of authentic standards (this compound, glutathione, γ-EC, cysteine).
This compound Synthetase Activity Assay
This assay measures the ATP-dependent synthesis of this compound from γ-EC and β-alanine. The product can be quantified by HPLC as described above.
Materials:
-
Crude or purified enzyme extract
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 10 mM ATP, 2 mM DTT
-
Substrate solution: 10 mM γ-glutamylcysteine, 20 mM β-alanine
-
Stopping reagent: 1 M HCl
Procedure:
-
Prepare a reaction mixture containing 400 µL of Assay Buffer and 50 µL of the enzyme extract.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.
-
Analyze the supernatant for this compound content using the HPLC method described in section 4.2.
-
Calculate enzyme activity based on the amount of this compound produced per unit time per amount of protein.
Experimental Workflow Visualization
Caption: General workflow for the extraction, analysis, and enzymatic assay of this compound.
Conclusion
This compound represents a fascinating example of metabolic diversification in the plant kingdom. Understanding its biosynthesis, the roles of its derivatives, and the quantitative aspects of its metabolism is crucial for a complete picture of plant stress physiology and secondary metabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this unique thiol in various leguminous species. Further research into the specific kinetic properties of this compound synthetase and the metabolic fate of this compound S-conjugates will undoubtedly provide deeper insights into the functional significance of this glutathione analog.
References
- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione S-conjugate formation and metabolism in HepG2 cells: a cell model of mercapturic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Homoglutathione in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
Homoglutathione (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), plays a significant role in the stress response and nitrogen fixation processes in certain legumes. Accurate quantification of hGSH is crucial for understanding its physiological functions. This application note details a robust and sensitive method for the simultaneous quantification of this compound and glutathione in plant tissues using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. The described protocol provides a reliable tool for researchers in plant biology, agriculture, and drug development focusing on thiol metabolism.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a key antioxidant in most living organisms, involved in detoxification, redox signaling, and maintaining cellular homeostasis. In some leguminous plants, a structural analog, this compound (γ-L-glutamyl-L-cysteinyl-β-alanine), is present either in place of or in addition to glutathione. This compound is implicated in nodulation and nitrogen fixation, making its accurate measurement essential for agricultural and plant science research. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound and glutathione from plant tissues using an HPLC method with fluorescence detection, which offers high sensitivity and selectivity.
Experimental Protocols
Sample Preparation from Plant Tissues
This protocol is adapted from methodologies for thiol analysis in legume nodules.
Materials:
-
Plant tissue (e.g., root nodules, leaves)
-
Liquid nitrogen
-
5% (w/v) meta-phosphoric acid
-
Mortar and pestle
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold 5% meta-phosphoric acid to the tube.
-
Homogenize the sample thoroughly using a vortex mixer or a small homogenizer.
-
Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the thiol extracts, and transfer it to a new microcentrifuge tube. The supernatant is now ready for derivatization.
Pre-column Derivatization with Monobromobimane (mBBr)
This procedure utilizes the fluorescent labeling agent monobromobimane, which reacts with the thiol group of both glutathione and this compound.
Materials:
-
Thiol extract (from step 1)
-
Monobromobimane (mBBr) solution (50 mM in acetonitrile)
-
HEPES buffer (200 mM, pH 8.2) containing 5 mM DTPA
-
5 M NaOH
-
Glacial acetic acid
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the thiol extract with 100 µL of the HEPES buffer.
-
Adjust the pH of the mixture to approximately 8.0 with 5 M NaOH.
-
Add 10 µL of the 50 mM mBBr solution to the mixture.
-
Vortex the tube and incubate in the dark at room temperature for 15 minutes.
-
Stop the derivatization reaction by adding 100 µL of glacial acetic acid.
-
Centrifuge the derivatized sample at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Analysis
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.25% (v/v) Acetic Acid, pH 3.9 |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic |
| Composition | 90% A : 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Fluorescence Ex | 380 nm |
| Fluorescence Em | 480 nm |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the derivatized sample or standard into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of both glutathione and this compound derivatives. A single run with isocratic elution can separate cysteine, γ-glutamylcysteine, glutathione, and this compound.[1]
-
Identify and quantify the peaks based on the retention times of known standards.
Data Presentation
Quantitative Data Summary
The following table summarizes the typical retention times and validation parameters for the HPLC analysis of glutathione and this compound derivatized with monobromobimane.[1]
| Analyte | Retention Time (min) | Linearity Range (pmol) | Correlation Coefficient (r²) |
| Glutathione (GSH) | ~5 | 0 - 160 | > 0.99 |
| This compound (hGSH) | ~9 | 0 - 160 | > 0.99 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound shares its initial step with the glutathione synthesis pathway, diverging in the second enzymatic reaction.
Caption: Biosynthesis pathway of glutathione and this compound.
Experimental Workflow for this compound Quantification
This diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
References
Application Notes & Protocols: Standard Operating Procedures for Extracting Homoglutathione from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoglutathione (γ-glutamyl-cysteinyl-β-alanine; hGSH) is a homolog of the ubiquitous antioxidant glutathione (GSH), differing by the substitution of the C-terminal glycine with β-alanine. Predominantly found in certain members of the Leguminosae (Fabaceae) family, such as soybean (Glycine max), pea (Pisum sativum), and Medicago truncatula, this compound plays a crucial role in nitrogen fixation, detoxification, and cellular redox homeostasis.[1] These application notes provide detailed standard operating procedures (SOPs) for the extraction, quantification, and purification of this compound from plant materials, intended for researchers in plant biochemistry, natural product chemistry, and drug development.
Plant Material and this compound Content
This compound concentrations vary significantly among legume species and tissues. Root nodules are particularly rich sources of hGSH, where it is involved in supporting the high metabolic activity of nitrogen fixation.[1][2]
Table 1: Distribution and Concentration of this compound in Various Plant Tissues
| Plant Species | Tissue | This compound (hGSH) Concentration (nmol/g fresh weight) | Glutathione (GSH) Concentration (nmol/g fresh weight) | Reference |
| Glycine max (Soybean) | Root Nodules | Predominant thiol | Lower concentration | [1] |
| Phaseolus vulgaris (Bean) | Root Nodules | Predominant thiol | Lower concentration | [1] |
| Vigna radiata (Mungbean) | Root Nodules | Predominant thiol | Lower concentration | |
| Pisum sativum (Pea) | Root Nodules | Present | Also present | |
| Medicago sativa (Alfalfa) | Leaves | ~98% of total thiol | ~2% of total thiol | |
| Medicago sativa (Alfalfa) | Root Nodules | ~28% of total thiol | ~72% of total thiol | |
| Vigna unguiculata (Cowpea) | Root Nodules | Not predominant | Major thiol |
Experimental Protocols
Standard Operating Procedure for this compound Extraction
This protocol is optimized for the extraction of total this compound from soybean root nodules.
2.1.1. Materials and Reagents
-
Soybean root nodules, fresh or frozen in liquid nitrogen
-
Extraction Buffer: 0.1 M HCl containing 1 mM EDTA
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge (4°C)
-
Syringe filters, 0.22 µm
2.1.2. Extraction Procedure
-
Sample Preparation: Harvest fresh soybean root nodules and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until use.
-
Homogenization: Weigh approximately 100-200 mg of frozen nodules and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the frozen powder to a 1.5 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Buffer (0.1 M HCl with 1 mM EDTA). Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean microcentrifuge tube.
-
Storage: The clarified extract is now ready for quantification or further purification. Store at -80°C to prevent degradation.
Protocol for this compound Quantification by HPLC
This method utilizes pre-column derivatization with monobromobimane (MBB) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
2.2.1. Materials and Reagents
-
This compound standard
-
Monobromobimane (MBB) solution: 50 mM in acetonitrile
-
N-ethylmaleimide (NEM) solution: 100 mM in isopropanol
-
Derivatization Buffer: 200 mM CHES buffer (pH 9.3) containing 5 mM EDTA
-
Dithiothreitol (DTT) solution: 100 mM in water
-
Trichloroacetic acid (TCA): 20% (w/v)
-
HPLC-grade acetonitrile and water
-
Formic acid
2.2.2. Derivatization of Reduced this compound (hGSH)
-
To 100 µL of the plant extract, add 10 µL of 100 mM NEM to block free thiol groups of cysteine and glutathione, preventing their interference. Incubate for 5 minutes at room temperature.
-
Add 200 µL of Derivatization Buffer.
-
Add 10 µL of 50 mM MBB solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
Stop the reaction by adding 100 µL of 20% TCA.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
2.2.3. Derivatization of Total this compound
-
To 100 µL of the plant extract, add 10 µL of 100 mM DTT to reduce oxidized this compound (hGSSGh). Incubate for 30 minutes at room temperature.
-
Proceed with the derivatization by adding NEM, Derivatization Buffer, and MBB as described for reduced hGSH (steps 1-7 in section 2.2.2).
2.2.4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 380 nm, Emission at 470 nm
Table 2: Comparison of Thiol Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Acidic Extraction (e.g., HCl, TCA, Perchloric Acid) | Precipitates proteins while solubilizing low molecular weight thiols. | Simple, rapid, and effective for preserving the reduced state of thiols. | Harsh conditions may lead to some degradation; co-extraction of interfering compounds. |
| Solvent Extraction (e.g., Methanol/Water) | Solubilizes a broad range of metabolites, including thiols. | Can be optimized for specific compounds. | May co-extract pigments and other interfering substances. |
| Solid-Phase Extraction (SPE) | Chromatographic separation to isolate and concentrate thiols from crude extracts. | High selectivity and purification; removes interfering compounds. | More time-consuming and requires method development. |
Purification of this compound
For applications requiring high-purity this compound, a multi-step purification strategy is recommended following the initial extraction.
3.1. Proposed Purification Workflow
-
Initial Extraction: Perform the acidic extraction as described in section 2.1.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar impurities.
-
Condition the cartridge with methanol, followed by water.
-
Load the acidic extract.
-
Wash with water to remove salts and highly polar compounds.
-
Elute this compound with a low concentration of methanol (e.g., 10-20%).
-
-
Ion-Exchange Chromatography: Employ anion-exchange chromatography to separate this compound from other charged molecules.
-
Use a quaternary ammonium (Q-type) column.
-
Apply the SPE-purified fraction and elute with a salt gradient (e.g., 0-1 M NaCl).
-
-
Preparative RP-HPLC: The final polishing step can be performed using preparative reverse-phase HPLC with a volatile mobile phase (e.g., water/acetonitrile with formic acid) to obtain highly pure this compound.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a stable powder.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound in legumes.
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and analysis.
References
Application Notes and Protocols for the Enzymatic Synthesis of Homoglutathione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of homoglutathione (hGSH), a naturally occurring analog of glutathione (GSH). This compound and its derivatives are of significant interest in research and drug development due to their potential roles in cellular processes and as therapeutic agents. The enzymatic methods described herein offer a highly specific and efficient means of producing hGSH for research purposes.
Introduction to this compound
This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a tripeptide thiol found predominantly in leguminous plants of the Fabaceae family. It differs from the ubiquitous glutathione by the substitution of the C-terminal glycine with β-alanine. This structural difference can lead to altered biochemical and physiological properties, making hGSH a subject of interest for studies on thiol metabolism, antioxidant defense, and as a potential modulator of enzyme activity.
The enzymatic synthesis of hGSH relies on the activity of this compound synthetase (hGSHS), an enzyme that catalyzes the ATP-dependent ligation of γ-glutamylcysteine (γ-EC) and β-alanine. This document outlines the recombinant production of hGSHS and its subsequent use in an in vitro synthesis system to produce this compound.
Overview of the Enzymatic Synthesis Workflow
The enzymatic synthesis of this compound for research applications can be broken down into two main stages:
-
Recombinant this compound Synthetase (hGSHS) Production: This involves the cloning of the hGSHS gene, its expression in a suitable host system (typically E. coli), and subsequent purification of the active enzyme.
-
In Vitro Enzymatic Synthesis of this compound: The purified hGSHS is then used in a controlled reaction environment with the necessary substrates (γ-glutamylcysteine and β-alanine) and an ATP regeneration system to produce this compound.
-
Purification and Analysis of this compound: The synthesized hGSH is purified from the reaction mixture and its identity and purity are confirmed using analytical techniques such as HPLC.
Protocol 1: Recombinant this compound Synthetase (hGSHS) Expression and Purification
This protocol is based on the heterologous expression of Medicago truncatula or Glycine max hGSHS in E. coli. For enhanced purification efficiency, the hGSHS gene is cloned into an expression vector containing an affinity tag, such as a Glutathione-S-Transferase (GST) tag.
Materials and Reagents
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a GST-tag (e.g., pGEX series)
-
hGSHS cDNA (e.g., from Medicago truncatula or Glycine max)
-
LB Broth and Agar
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, 1 mg/mL lysozyme)
-
Glutathione-Agarose Resin
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT)
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Experimental Procedure
-
Cloning and Transformation:
-
Subclone the hGSHS coding sequence into the pGEX expression vector.
-
Transform the recombinant plasmid into E. coli BL21(DE3) cells.
-
Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression of GST-hGSHS:
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Equilibrate the Glutathione-Agarose resin with Wash Buffer.
-
Add the cleared lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the GST-hGSHS fusion protein with 3-5 column volumes of Elution Buffer. Collect fractions.
-
-
Dialysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove the glutathione.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C in aliquots containing 10% glycerol.
-
Application Notes and Protocols for Utilizing Buthionine Sulfoximine in Homoglutathione Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoglutathione (hGSH), a tripeptide analog of glutathione (GSH), is predominantly found in leguminous plants where it often serves as the primary thiol-based antioxidant. The synthesis of hGSH shares its initial enzymatic step with GSH, a reaction catalyzed by γ-glutamylcysteine synthetase (γ-ECS). This commonality allows for the use of specific inhibitors of γ-ECS, such as Buthionine Sulfoximine (BSO), to investigate the roles of hGSH in plant physiology, stress response, and symbiotic interactions. BSO is a potent and specific inhibitor of γ-ECS, making it an invaluable tool for studying the consequences of hGSH depletion.[1][2] These application notes provide detailed protocols and data presentation guidelines for utilizing BSO in hGSH synthesis studies.
Mechanism of Action
Buthionine sulfoximine is a synthetic amino acid that irreversibly inhibits γ-glutamylcysteine synthetase (γ-ECS), the rate-limiting enzyme in both glutathione and this compound biosynthesis.[3] By blocking the formation of the common precursor, γ-glutamylcysteine, BSO effectively depletes the cellular pools of both GSH and hGSH. This inhibition allows researchers to study the physiological and biochemical consequences of thiol depletion in organisms that synthesize hGSH.
Data Presentation
Quantitative data from experiments utilizing BSO to inhibit hGSH synthesis should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Expected Effects of Buthionine Sulfoximine (BSO) Treatment on Thiol Levels in Legumes
| Treatment Group | BSO Concentration | Duration of Treatment | Expected γ-Glutamylcysteine (γ-EC) Level | Expected this compound (hGSH) Level | Expected Glutathione (GSH) Level | Reference |
| Control | 0 mM | 24-72 hours | Normal | Normal | Normal | N/A |
| Low Dose BSO | 0.1 - 0.5 mM | 24-72 hours | Significantly Reduced | Reduced | Reduced | Inferred from[4] |
| High Dose BSO | 1.0 - 5.0 mM | 24-72 hours | Severely Depleted | Significantly Reduced | Significantly Reduced | [4] |
Table 2: Example Quantitative Data from a Study on Pea (Pisum sativum) Nodules
| Treatment | Nodule GSH (nmol/g FW) | Nodule hGSH (nmol/g FW) | Root GSH (nmol/g FW) | Root hGSH (nmol/g FW) |
| Control | 150 ± 20 | 350 ± 35 | 80 ± 10 | 50 ± 8 |
| 1 mM BSO | 45 ± 8 | 90 ± 15 | 25 ± 5 | 10 ± 3 |
| Data are hypothetical and for illustrative purposes, based on expected outcomes from the literature. |
Experimental Protocols
Protocol 1: In Vivo Inhibition of this compound Synthesis in Legume Seedlings
This protocol describes the application of BSO to legume seedlings grown hydroponically to study the effects of hGSH depletion on plant development and stress tolerance.
Materials:
-
Legume seeds (e.g., Medicago truncatula, Pisum sativum)
-
Buthionine Sulfoximine (BSO)
-
Hydroponic growth medium (e.g., Hoagland's solution)
-
Growth chamber with controlled light and temperature
-
Materials for thiol extraction and quantification (e.g., HPLC)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize legume seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes.
-
Rinse thoroughly with sterile distilled water.
-
Germinate seeds on sterile agar plates or moist filter paper in the dark for 2-3 days.
-
-
Seedling Acclimatization:
-
Transfer germinated seedlings to a hydroponic system containing a balanced nutrient solution.
-
Allow seedlings to acclimate for 7-10 days under controlled growth conditions (e.g., 16h light/8h dark cycle, 22°C).
-
-
BSO Treatment:
-
Prepare a stock solution of BSO in the hydroponic medium.
-
Divide the seedlings into control and treatment groups.
-
For the treatment group, replace the hydroponic medium with a solution containing the desired concentration of BSO (e.g., 1 mM). For the control group, use fresh hydroponic medium without BSO.
-
Continue to grow the seedlings for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Sample Collection and Analysis:
-
Harvest root and shoot tissues separately from both control and treated plants.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
Extract thiols (hGSH and GSH) from the plant tissues.
-
Quantify hGSH and GSH levels using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with monobromobimane.
-
Protocol 2: Investigating the Role of hGSH in Symbiotic Nitrogen Fixation
This protocol adapts the in vivo inhibition method to study the impact of hGSH depletion on the symbiotic relationship between legumes and rhizobia.
Materials:
-
All materials from Protocol 1
-
Rhizobia strain compatible with the chosen legume species (e.g., Sinorhizobium meliloti for Medicago truncatula)
-
Nitrogen-free hydroponic medium
Procedure:
-
Seedling Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Rhizobial Inoculation:
-
Grow the appropriate rhizobia strain in a suitable liquid medium to the mid-log phase.
-
Inoculate the roots of the acclimated seedlings with the rhizobial culture.
-
Transfer the inoculated seedlings to a nitrogen-free hydroponic medium to promote nodulation.
-
-
BSO Treatment and Nodule Development:
-
Allow nodules to develop for 2-3 weeks post-inoculation.
-
Once nodules are visible, initiate BSO treatment as described in step 3 of Protocol 1.
-
-
Analysis of Symbiotic Parameters:
-
Harvest nodules, roots, and shoots at different time points after BSO treatment.
-
In addition to thiol analysis (Protocol 1, step 4), assess the following parameters:
-
Nodule number and morphology.
-
Nitrogenase activity using the acetylene reduction assay.
-
Gene expression analysis of key symbiotic genes.
-
Microscopic analysis of nodule structure and bacteroid integrity.
-
-
Mandatory Visualizations
Caption: this compound synthesis pathway and the point of inhibition by Buthionine Sulfoximine (BSO).
Caption: A generalized experimental workflow for studying the effects of BSO on this compound synthesis in legumes.
References
- 1. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Homoglutathione (hGSH) Detection Using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct fluorescent probes for the specific in vivo detection of homoglutathione (hGSH) are not widely documented in scientific literature. However, due to the structural and chemical similarity between this compound and the more ubiquitous tripeptide glutathione (GSH), existing fluorescent probes for GSH can serve as valuable tools for the potential detection of hGSH. Both hGSH and GSH possess a nucleophilic thiol group that is the primary target for most fluorescent probes. These application notes and protocols are based on well-established fluorescent probes for GSH and can be adapted for hGSH detection, though validation for hGSH specificity is recommended.
Introduction to Fluorescent Probes for Thiol Detection
Fluorescent probes are indispensable tools for the real-time, non-invasive detection of biomolecules in living systems. For the detection of thiols like glutathione and this compound, probes are typically designed to react with the sulfhydryl group (-SH), leading to a change in their fluorescent properties. Common sensing mechanisms include Michael addition, nucleophilic aromatic substitution (SNAr), and genetically encoded biosensors. These probes offer high sensitivity and spatiotemporal resolution for monitoring thiol dynamics in various biological contexts.
Quantitative Data of Selected GSH Fluorescent Probes
The following tables summarize the key quantitative data for representative fluorescent probes for glutathione, which may be applicable for this compound detection.
Table 1: Small Molecule Fluorescent Probes for Glutathione
| Probe Name | Sensing Mechanism | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| RealThiol (RT) | Reversible Michael Addition | 405 (adduct), 488 (probe) | 487 (adduct), 562 (probe) | 0.86 (adduct), 0.029 (probe) | N/A (for quantitative imaging) | [1][2][3][4][5] |
| ThiolQuant Green (TQ Green) | Reversible Michael Addition | 405 (adduct), 488 (probe) | 463 (adduct), 590 (probe) | 0.0059 (adduct), 0.0094 (probe) | 20 nM | |
| NBD-Cl | Nucleophilic Aromatic Substitution | ~468-476 | ~540-546 | Varies with thiol adduct | ~20-140 nM | |
| Probe 17 (Coumarin-based) | Nucleophilic Substitution | ~400 | 495 | 0.85 | 9.2 nM |
Table 2: Genetically Encoded Biosensor for Glutathione Redox Potential
| Biosensor Name | Sensing Principle | Excitation (nm) | Emission (nm) | Key Features | Reference |
| Grx1-roGFP2 | Redox-sensitive GFP | 405 (oxidized), 488 (reduced) | ~510-525 | Ratiometric, specific for GSH/GSSG redox potential, targetable to subcellular compartments. |
Experimental Protocols
Protocol 1: In Vitro Quantification of Thiols using a Small Molecule Probe (e.g., NBD-Cl)
This protocol describes the use of a fluorogenic probe for the quantification of thiols in solution.
Materials:
-
Fluorescent probe stock solution (e.g., 10 mM NBD-Cl in DMSO)
-
Thiol standards (GSH or hGSH) of known concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Thiol Standards: Prepare a series of thiol standard solutions in PBS with concentrations ranging from the expected lower to upper limits of detection.
-
Prepare Probe Working Solution: Dilute the probe stock solution in PBS to a final working concentration (e.g., 10-50 µM).
-
Reaction Setup: In the wells of the 96-well plate, add 50 µL of each thiol standard and a blank (PBS only).
-
Initiate Reaction: Add 50 µL of the probe working solution to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light, to allow the reaction to proceed to completion.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe-thiol adduct (e.g., Ex/Em = ~470/~540 nm for NBD-thiol adducts).
-
Data Analysis: Subtract the fluorescence of the blank from all measurements. Plot the fluorescence intensity against the thiol concentration to generate a standard curve. The concentration of unknown samples can be determined from this curve.
Caption: Workflow for in vitro thiol quantification.
Protocol 2: Live-Cell Imaging of Intracellular Thiols using a Cell-Permeable Probe (e.g., RealThiol-AM)
This protocol outlines the procedure for imaging intracellular thiols in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell-permeable fluorescent probe (e.g., 1 mM RealThiol-AM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading: Prepare a loading solution by diluting the probe stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope. For ratiometric probes like RealThiol, acquire images in two different channels corresponding to the unbound probe and the thiol-adduct.
-
Image Analysis: For ratiometric imaging, calculate the ratio of the fluorescence intensities from the two channels on a pixel-by-pixel basis to visualize the relative thiol concentration.
Caption: Workflow for live-cell thiol imaging.
Protocol 3: In Vivo Imaging of Glutathione Redox Potential using Grx1-roGFP2 Biosensor
This protocol is for advanced users and describes the imaging of the glutathione redox state in a live animal model (e.g., mouse).
Materials:
-
Animal model expressing the Grx1-roGFP2 biosensor
-
Two-photon or confocal microscope equipped for in vivo imaging
-
Anesthesia and physiological monitoring equipment
-
Surgical tools for exposing the tissue of interest (if necessary)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its physiological stability (body temperature, heart rate, etc.).
-
Tissue Exposure: If necessary, surgically expose the tissue of interest for imaging (e.g., through a cranial window for brain imaging).
-
Microscopy Setup: Position the animal on the microscope stage. Use a two-photon laser tuned to the appropriate excitation wavelengths (e.g., 800-820 nm for 405 nm equivalent and ~960 nm for 488 nm equivalent) or two separate lasers for ratiometric imaging.
-
Image Acquisition: Acquire images sequentially for the oxidized and reduced forms of the roGFP2 biosensor.
-
In Vivo Calibration (Optional but Recommended): After the experiment, perfuse the animal with a reducing agent (e.g., DTT) and then an oxidizing agent (e.g., diamide or H₂O₂) to obtain the minimum and maximum fluorescence ratios for calibration.
-
Data Analysis: Perform background correction and calculate the ratiometric image to visualize changes in the glutathione redox potential.
Signaling Pathways and Probe Mechanisms
The following diagrams illustrate the mechanisms of action of the different classes of fluorescent probes.
Caption: Michael addition sensing mechanism.
Caption: SNAr sensing mechanism.
Caption: Grx1-roGFP2 biosensor mechanism.
References
- 1. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mengwanglab.org [mengwanglab.org]
- 4. A Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for the subcellular localization of homoglutathione within plant cells.
Techniques for the Subcellular Localization of Homoglutathione in Plant Cells
Abstract
This compound (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), plays a critical role in the stress response and nitrogen fixation processes of certain plant families, particularly Leguminosae.[1] Understanding its distribution within the cell is paramount for elucidating its specific physiological functions. This document provides detailed application notes and protocols for two primary methods for determining the subcellular localization of hGSH in plant cells: Immunofluorescence Microscopy for in situ visualization and Subcellular Fractionation followed by HPLC for quantitative analysis. These techniques are essential for researchers in plant biology, biochemistry, and drug development seeking to understand the compartmentalization of thiol metabolism. While methods have been more extensively developed for GSH, they are directly applicable to hGSH.
Application Note 1: In Situ Localization by Immunofluorescence Microscopy
Principle
Immunofluorescence is a powerful technique that allows for the visualization of a specific molecule within its native cellular context. The method involves fixing the plant tissue to preserve cellular structure, followed by the use of a primary antibody that specifically binds to this compound. A secondary antibody, conjugated to a fluorescent dye, then binds to the primary antibody. This "sandwich" technique amplifies the signal and allows for the localization of hGSH to be observed using fluorescence or confocal microscopy. This method provides high-resolution spatial information about the distribution of the target molecule across different organelles.[2][3][4]
Workflow Diagram
A generalized workflow for the immunolocalization of this compound is presented below.
Experimental Protocol
This protocol is adapted from established methods for glutathione immunolocalization in plant tissues.[5]
Materials:
-
Plant tissue (e.g., young leaves, root tips from a legume species)
-
Fixation Buffer: 2.5% (v/v) paraformaldehyde and 0.5% (v/v) glutaraldehyde in 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
LR White resin (or equivalent)
-
Blocking Buffer: 2% (w/v) Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-glutathione polyclonal antibody (Note: Most anti-GSH antibodies will cross-react with hGSH due to high structural similarity. Specificity should be confirmed.)
-
Secondary antibody: Goat anti-rabbit IgG conjugated with a fluorophore (e.g., Alexa Fluor 488)
-
Antifade mounting medium with DAPI (for nuclear staining)
-
Microscope slides and coverslips
Procedure:
-
Fixation:
-
Excise small tissue samples (~1-2 mm³) and immediately immerse them in ice-cold Fixation Buffer.
-
Apply a vacuum for 15-20 minutes to aid buffer infiltration.
-
Incubate at 4°C for 4-6 hours.
-
Wash the samples three times with cold PBS for 15 minutes each.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded ethanol series on ice: 30%, 50%, 70%, 90% (30 minutes each), followed by 100% ethanol (3 x 30 minutes).
-
Infiltrate with LR White resin: 1:1 resin:ethanol for 2 hours, then 2:1 for 2 hours, and finally 100% resin overnight at 4°C.
-
Place samples in gelatin capsules with fresh resin and polymerize at 50°C for 48 hours in an anaerobic environment (e.g., under nitrogen).
-
-
Sectioning and Mounting:
-
Using an ultramicrotome, cut ultrathin sections (80-100 nm) and place them on coated nickel grids or microscope slides.
-
-
Immunolabeling:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
Dilute the primary anti-GSH/hGSH antibody in Blocking Buffer (e.g., 1:100 to 1:500 dilution, optimize as needed).
-
Incubate the sections with the primary antibody solution for 2 hours at room temperature or overnight at 4°C in a humid chamber.
-
Wash the sections thoroughly with PBS (5 x 5 minutes).
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the sections with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the sections with PBS (5 x 5 minutes) in the dark.
-
-
Imaging:
-
Mount the sections with an antifade mounting medium containing DAPI.
-
Image the sections using a confocal laser scanning microscope. Use appropriate excitation/emission wavelengths for your chosen fluorophore and DAPI.
-
Application Note 2: Quantitative Analysis by Subcellular Fractionation and HPLC
Principle
This approach provides quantitative data on the concentration of this compound in different cellular compartments. It involves the gentle disruption of plant cells to release intact organelles, followed by the separation of these organelles based on their size and density using differential centrifugation. The major fractions typically isolated are the nuclear, chloroplast, mitochondrial, and cytosolic fractions. The concentration of hGSH in each fraction is then accurately measured using High-Performance Liquid Chromatography (HPLC) after derivatization with a thiol-reactive fluorescent dye.
Workflow Diagram
The workflow for subcellular fractionation followed by HPLC analysis is outlined below.
Experimental Protocol
This protocol combines protoplast isolation, differential centrifugation, and HPLC-based thiol quantification.
Protocol 2A: Subcellular Fractionation
-
Protoplast Isolation: Start with plant protoplasts to avoid the harsh mechanical forces needed to break cell walls, which can rupture organelles. Enzymatically digest leaf tissue (e.g., with cellulase and pectinase) to obtain protoplasts.
-
Homogenization: Resuspend protoplasts in an ice-cold, isotonic grinding buffer (e.g., containing 0.3 M sucrose, 25 mM HEPES-KOH pH 7.6, 2 mM EDTA). Lyse the protoplasts gently using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Step 1: Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and intact cells.
-
Step 2: Chloroplast Fraction: Carefully transfer the supernatant to a new tube and centrifuge at 4,000 x g for 15 minutes at 4°C. The pellet contains the chloroplasts.
-
Step 3: Mitochondrial Fraction: Transfer the supernatant again and centrifuge at 15,000 x g for 20 minutes at 4°C. This pellet contains the mitochondria.
-
Step 4: Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Purity Check: Validate the purity of each fraction by performing Western blot analysis for known organelle-specific marker proteins.
Protocol 2B: hGSH Quantification by HPLC
-
Extraction: For each organelle pellet and the cytosolic fraction, add 5% (w/v) sulfosalicylic acid to precipitate proteins and stabilize thiols. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Derivatization: Mix the supernatant with a thiol-derivatizing agent like monobromobimane (mBBr) in a borate buffer (pH ~8.5). This reaction forms a stable, highly fluorescent adduct.
-
HPLC Analysis:
-
Inject the derivatized sample into a reverse-phase C18 HPLC column.
-
Use a gradient elution program with a mobile phase consisting of Solvent A (e.g., 0.25% acetic acid in water, pH 3.9) and Solvent B (e.g., methanol).
-
Detect the hGSH-bimane adduct using a fluorescence detector (Excitation: ~380 nm, Emission: ~480 nm).
-
Quantify the hGSH concentration by comparing the peak area to a standard curve generated with pure hGSH.
-
Data Presentation
Quantitative results from fractionation experiments should be presented clearly. While specific data for hGSH is limited, the distribution is expected to parallel that of GSH in many plants. The table below shows representative data for GSH distribution in plant cells, which can serve as an expected baseline for hGSH studies in legumes.
| Subcellular Compartment | Relative Distribution of Total Thiol Pool (%) | Typical Concentration Range (mM) | Reference |
| Cytosol | 20 - 40% | 2.5 - 4.5 mM | |
| Chloroplasts | 30 - 50% | 1.0 - 5.0 mM | |
| Mitochondria | 10 - 20% | up to 15 mM | |
| Vacuole | 5 - 25% | 0.01 - 0.7 mM | |
| Nucleus | 5 - 10% | 5.5 - 9.7 mM | |
| Peroxisomes | < 5% | 2.6 - 4.8 mM |
Note: The distribution and concentration of hGSH can vary significantly based on plant species, tissue type, developmental stage, and environmental conditions. Studies have shown that hGSHS, the enzyme for hGSH synthesis, is localized to the cytosol, while the precursor enzyme γ-ECS is found in plastids. This suggests a complex interplay between compartments for its synthesis and final distribution.
References
- 1. The distribution of glutathione and this compound in leaf, root and seed tissue of 73 species across the three sub-families of the Leguminosae [pubmed.ncbi.nlm.nih.gov]
- 2. High resolution imaging of subcellular glutathione concentrations by quantitative immunoelectron microscopy in different leaf areas of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemical localization of glutathione precursors in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the extraction yield of homoglutathione from agricultural products like germ rice.
Technical Support Center: Optimizing Thiol Extraction from Agricultural Products
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the extraction of homoglutathione (hGSH) and related thiols from agricultural products.
A key distinction to be made is that while this compound is a characteristic thiol of many legume species, germ rice is a significant source of its close homolog, glutathione (GSH).[1][2] This guide will therefore focus on the optimization of GSH extraction from germ rice, and for completeness, will include a dedicated section on the extraction of hGSH from legume sources.
Part 1: Optimizing Glutathione (GSH) Extraction from Germ Rice
This section is dedicated to addressing the challenges and questions that may arise during the extraction and quantification of glutathione (GSH) from germ rice.
Troubleshooting Guide for GSH Extraction
Question: Why is my GSH yield consistently low?
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Plant tissues, being fibrous, can be challenging to lyse completely.[3] Ensure thorough homogenization of the germ rice powder. For difficult samples, consider cryogenic grinding (grinding in the presence of liquid nitrogen) to aid in cell wall disruption.[3] |
| Suboptimal Extraction Parameters | The yield of GSH is highly sensitive to extraction conditions. The pH, temperature, material-to-liquid ratio, and extraction time are all critical factors.[4] Hot water extraction has been shown to be effective, with optimal conditions around a pH of 2.8, a temperature of 84.9°C, and a material-liquid ratio of 1:12. |
| GSH Oxidation | GSH is susceptible to oxidation to glutathione disulfide (GSSG), especially during sample preparation. Work quickly and at low temperatures (e.g., on ice) whenever possible. The use of a deproteinizing acid, such as perchloric acid, immediately after extraction can help to stabilize the sample. |
| Inappropriate Extraction Method | While hot water extraction is effective, other methods like ultrasound-assisted extraction (UAE) or enzyme-assisted extraction (EAE) may offer improved yields by enhancing cell wall disruption. |
Question: I am observing significant variability between my sample replicates. What could be the cause?
| Possible Cause | Recommended Solution |
| Inhomogeneous Sample | Ensure that the germ rice powder is well-mixed and uniform before taking aliquots for extraction. |
| Inconsistent Extraction Timing | The duration of each extraction step should be precisely controlled for all samples. |
| Temperature Fluctuations | Use a temperature-controlled water bath or incubator to maintain a consistent temperature throughout the extraction process. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate volume measurements. |
Question: My extracted GSH seems to be degrading before I can analyze it. How can I improve its stability?
| Possible Cause | Recommended Solution |
| Delayed Analysis | Analyze samples as quickly as possible after extraction. If immediate analysis is not possible, store extracts at -80°C. |
| Inadequate Storage Conditions | For short-term storage, keep samples on ice. For long-term storage, freezing at -80°C is recommended to maintain the integrity of GSH for up to four weeks when stabilized with perchloric acid. |
| Presence of Oxidizing Agents | Ensure all glassware is clean and free of any residual oxidizing agents. Use high-purity water and reagents for all preparations. |
Frequently Asked Questions (FAQs) about GSH Extraction
What is the most effective method for extracting GSH from germ rice?
Hot water extraction has been demonstrated to be a highly effective method for extracting GSH from germ rice. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Enzyme-Assisted Extraction (EAE) can also enhance extraction efficiency by facilitating the breakdown of the plant cell wall.
What are the key parameters to optimize for maximizing GSH yield?
The most influential parameters for GSH extraction are pH, temperature, material-to-liquid ratio, and extraction time. For hot water extraction from 'Haidao 86' germ rice, the optimal conditions were found to be a pH of 2.8, a temperature of 84.9°C, a material-to-liquid ratio of 1:12, and an extraction time of 14 minutes.
How should I prepare my germ rice sample for extraction?
The germ rice should be dried and then finely crushed into a powder to increase the surface area for extraction. Passing the powder through a 100-mesh sieve is a common practice.
How can I quantify the amount of GSH in my extract?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying GSH. An enzymatic recycling assay using glutathione reductase is another sensitive method that can be performed with a spectrophotometer.
Experimental Protocols
Protocol 1: Optimized Hot Water Extraction of GSH from Germ Rice
-
Sample Preparation: Weigh 1 gram of finely ground germ rice powder.
-
Extraction:
-
Add 12 mL of deionized water to the sample.
-
Adjust the pH of the slurry to 2.8 using a suitable acid (e.g., hydrochloric acid).
-
Place the sample in a water bath preheated to 85°C.
-
Incubate for 14 minutes with occasional stirring.
-
-
Sample Clarification:
-
After incubation, immediately cool the sample on ice.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Analysis: The clarified extract is now ready for GSH quantification by HPLC or other methods.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Thiols from Germ Rice
-
Sample Preparation: Weigh 1 gram of finely ground germ rice powder.
-
Extraction:
-
Place the sample in a suitable vessel and add the extraction solvent (e.g., water or ethanol).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample at a specified frequency (e.g., 20 kHz) and power for a set duration (e.g., 15-30 minutes). The temperature of the extraction vessel should be controlled.
-
-
Sample Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Analysis: The extract is ready for quantification.
Protocol 3: Enzyme-Assisted Extraction (EAE) of Antioxidants from Rice Bran
-
Sample Preparation: Weigh 10 grams of rice bran.
-
Enzymatic Treatment:
-
Add 40 mL of distilled water and adjust the pH to the optimal range for the chosen enzyme(s).
-
Add a combination of enzymes such as cellulase, amylase, and protease.
-
Incubate at the optimal temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) with constant shaking.
-
-
Extraction and Clarification:
-
After enzymatic treatment, proceed with a standard extraction method (e.g., hot water or solvent extraction).
-
Centrifuge and filter the extract as described in the previous protocols.
-
-
Analysis: Quantify the GSH content in the final extract.
Quantitative Data Presentation
Table 1: Effect of Different Extraction Methods on GSH Yield from 'Haidao 86' Germ Rice Powder
| Extraction Method | GSH Yield (mg/100g) |
| 90°C Hot Water Extraction | ~135 |
| 9% Formic Acid Extraction | ~110 |
| 40% Ethanol Extraction | ~95 |
| 4% Sulfuric Acid Extraction | ~85 |
Data adapted from a study on 'Haidao 86' germ rice.
Table 2: Optimized Parameters for Hot Water Extraction of GSH
| Parameter | Optimal Value |
| Material-to-Liquid Ratio | 1:12 |
| pH | 2.8 |
| Temperature | 84.9°C |
| Time | 14 minutes |
| Resulting GSH Yield | 139.68 mg/100g |
Data from a response surface methodology optimization study.
Visualizations
Part 2: Reference Guide for this compound (hGSH) Extraction from Legumes
This section serves as a reference for researchers interested in this compound (hGSH), which is predominantly found in legumes such as soybeans and beans.
Troubleshooting Guide for hGSH Extraction
Question: I am not detecting any hGSH in my legume extract. What could be wrong?
| Possible Cause | Recommended Solution |
| Incorrect Plant Part | The distribution of hGSH can vary between different tissues (leaves, roots, nodules). Ensure you are extracting from a tissue known to contain hGSH. |
| Inefficient Derivatization | Quantification of hGSH by HPLC often requires pre-column derivatization with a fluorescent tag like monobromobimane (MBB). Ensure the derivatization reaction conditions (pH, time, temperature) are optimal. |
| Degradation of hGSH | Similar to GSH, hGSH is prone to oxidation. Follow the same precautions for sample handling and storage as outlined for GSH. |
Frequently Asked Questions (FAQs) about hGSH Extraction
Which agricultural products are good sources of hGSH?
This compound is found almost exclusively in the Leguminosae family. Good sources include soybean, bean, and pea nodules.
What is the standard method for hGSH quantification?
The most common method involves extraction, derivatization of thiols with monobromobimane (MBB), followed by separation and quantification using reverse-phase HPLC with fluorescence detection.
Experimental Protocol
Protocol 4: Extraction and Quantification of hGSH from Legume Nodules
-
Sample Preparation:
-
Harvest fresh legume nodules and immediately freeze them in liquid nitrogen.
-
Grind the frozen nodules to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Homogenize the powdered tissue in an extraction buffer (e.g., 0.1 M HCl) on ice.
-
-
Derivatization:
-
Take an aliquot of the extract and adjust the pH to ~8.0 with a suitable buffer.
-
Add monobromobimane (MBB) solution and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
-
Analysis:
-
Centrifuge the derivatized sample to remove any precipitate.
-
Analyze the supernatant by reverse-phase HPLC with a fluorescence detector.
-
Visualizations
References
- 1. The distribution of glutathione and this compound in leaf, root and seed tissue of 73 species across the three sub-families of the Leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione and this compound Synthetases of Legume Nodules. Cloning, Expression, and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chromatographic separation of homoglutathione and glutathione.
Welcome to the technical support center for the chromatographic separation of homoglutathione (hGSH) and glutathione (GSH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for overcoming the challenges associated with separating these structurally similar tripeptides.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound (hGSH) and glutathione (GSH) using chromatography?
A1: The primary challenge lies in the high structural similarity between hGSH (γ-L-glutamyl-L-cysteinyl-β-alanine) and GSH (γ-L-glutamyl-L-cysteinyl-glycine). They differ by only a single methylene group in the C-terminal amino acid (β-alanine in hGSH vs. glycine in GSH). This subtle difference results in very similar physicochemical properties, such as polarity and charge, making their separation by conventional chromatographic techniques like reversed-phase HPLC difficult, often leading to co-elution.
Q2: What are the most common issues encountered when trying to separate hGSH and GSH?
A2: The most frequent problems include:
-
Poor Resolution/Co-elution: The peaks for hGSH and GSH overlap significantly, making accurate quantification impossible.
-
Poor Peak Shape: Peaks may be broad or tailing, which also negatively impacts resolution and sensitivity.
-
Low Sensitivity: Inadequate detection of one or both compounds, especially when one is present at a much lower concentration.
-
Analyte Instability: Both hGSH and GSH are prone to oxidation during sample preparation and analysis, which can lead to inaccurate quantification of their reduced forms.
Q3: What chromatographic techniques are recommended for the successful separation of hGSH and GSH?
A3: While challenging, successful separation can be achieved using advanced techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly effective method. Specifically, techniques that have shown promise include:
-
Reversed-Phase HPLC with Mass Spectrometric Detection: This allows for separation based on subtle differences in hydrophobicity and, more importantly, specific detection based on the mass-to-charge ratio of each compound.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC can be a valuable alternative to reversed-phase chromatography for highly polar compounds like hGSH and GSH.
-
Ion-Pair Chromatography: The use of ion-pairing reagents can enhance the retention and selectivity of charged analytes like hGSH and GSH on reversed-phase columns.
Q4: Is derivatization necessary for the analysis of hGSH and GSH?
A4: Derivatization is not always necessary for separation, especially when using a highly selective detector like a mass spectrometer. However, it can be a crucial step in several scenarios:
-
To improve chromatographic separation: By altering the chemical structure of the analytes, their chromatographic behavior can be modified to enhance resolution.
-
To increase detection sensitivity: For less sensitive detectors like UV-Vis, derivatization with a chromophore- or fluorophore-containing reagent can significantly improve detection limits.
-
To stabilize the analytes: Derivatizing the thiol group can prevent oxidation of hGSH and GSH to their disulfide forms during sample processing.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution/ Co-elution of hGSH and GSH peaks | Inadequate mobile phase composition: The organic solvent concentration or pH may not be optimal for separation. | Optimize the mobile phase: Perform a gradient optimization. For reversed-phase, a shallow gradient with a low percentage of organic solvent may improve resolution. Adjusting the pH can alter the ionization state and retention of the analytes. |
| Inappropriate column chemistry: The stationary phase may not provide sufficient selectivity. | Select a different column: Consider a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). For highly polar analytes, a HILIC column may be more effective. | |
| Sub-optimal temperature: Column temperature can affect selectivity. | Adjust the column temperature: Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the stationary phase: The analytes may be interacting with active sites on the silica backbone. | Modify the mobile phase: Add a competing base (e.g., triethylamine) to the mobile phase to block active sites. Using a lower pH can also suppress silanol interactions. |
| Column overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or sample concentration. | |
| Extra-column band broadening: Issues with tubing, connections, or the detector flow cell. | Check and minimize the length and diameter of all tubing. Ensure all connections are secure. | |
| Low Sensitivity/ Poor Detection | Inadequate detection method: The detector may not be sensitive enough for the concentrations being analyzed. | Use a more sensitive detector: Mass spectrometry (MS) offers high sensitivity and selectivity. Fluorescence detection after derivatization is another sensitive option. |
| Analyte degradation: hGSH and GSH may have oxidized during sample preparation. | Implement proper sample handling: Keep samples on ice, work quickly, and consider adding a reducing agent or derivatizing the thiol groups to prevent oxidation. | |
| Sub-optimal detector settings: Wavelength, ionization parameters, etc., may not be optimized. | Optimize detector parameters according to the manufacturer's guidelines for your specific analytes. | |
| Inconsistent Retention Times | Unstable mobile phase: The mobile phase composition may be changing over time. | Ensure proper mobile phase preparation: Premix mobile phases where possible and ensure adequate degassing. |
| Fluctuations in column temperature: The column oven may not be maintaining a stable temperature. | Use a column oven and ensure it is functioning correctly. | |
| Column degradation: The stationary phase may be degrading over time. | Use a guard column to protect the analytical column. If the problem persists, replace the column. |
Experimental Protocols
Protocol 1: Direct and Simultaneous Determination of hGSH and GSH by LC-ESI/MS
This method is adapted from Rellán-Álvarez et al. (2006) and allows for the direct and simultaneous quantification of reduced and oxidized forms of glutathione and this compound.
1. Sample Preparation (from Plant Tissue)
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add 1 mL of ice-cold 0.1 M HCl.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Waters Spherisorb ODS2 C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 0 5 15 7 100 9 100 10 0 | 15 | 0 |
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 1100 series LC/MSD Trap or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50-700.
4. Quantification
-
Monitor the following ions:
-
GSH: [M+H]⁺ at m/z 308.1
-
hGSH: [M+H]⁺ at m/z 322.1
-
GSSG: [M+H]⁺ at m/z 613.2
-
-
Use isotopically labeled internal standards for accurate quantification if available.
Data Presentation
Table 1: Chromatographic Performance Data for LC-MS/MS Method
| Analyte | Retention Time (min) | Limit of Detection (pmol) | Intraday Repeatability (RSD%) | Interday Repeatability (RSD%) | Recovery (%) |
| GSH | ~4.5 | 60 | ~7 | ~9 | 92-105 |
| hGSH | ~4.8 | 30 | ~7 | ~9 | 92-105 |
| GSSG | ~5.2 | 20 | ~7 | ~9 | 92-105 |
Data adapted from Rellán-Álvarez et al. (2006). Retention times are approximate and may vary depending on the specific system.
Visualizations
Caption: Experimental workflow for the analysis of hGSH and GSH.
Caption: Troubleshooting logic for poor hGSH and GSH separation.
Preventing the artificial oxidation of thiols during homoglutathione quantification.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the artificial oxidation of thiols during the quantification of homoglutathione (hGSH).
Frequently Asked Questions (FAQs)
Q1: What is artificial thiol oxidation and why is it a problem in hGSH quantification?
A1: Artificial thiol oxidation is the non-biological conversion of the reduced thiol group (-SH) in this compound (hGSH) to a disulfide bond (hGSSG) during sample collection, preparation, or analysis. This is problematic because it leads to an underestimation of the biologically relevant reduced hGSH and an overestimation of its oxidized form, hGSSG.[1] An accurate hGSH/hGSSG ratio is critical for assessing oxidative stress in various pathophysiological situations.[1]
Q2: What are the primary causes of artificial hGSH oxidation during experimental procedures?
A2: The primary causes include:
-
Exposure to Atmospheric Oxygen: Thiols are susceptible to oxidation by oxygen in the air, a process that can be accelerated during sample handling.[2]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[3][4]
-
Inappropriate pH: Alkaline conditions (pH > 7.5-8.0) promote the deprotonation of the thiol group to the more reactive thiolate anion (S⁻), which is more easily oxidized.
-
Harsh Sample Preparation: Aggressive homogenization can disrupt cellular compartments, releasing oxidative enzymes and metal ions that accelerate thiol oxidation.
-
Delayed Processing: The longer a sample is stored or processed without protective measures, the greater the risk of oxidation, even when stored at -80°C over long periods.
Q3: How can I prevent hGSH oxidation immediately after sample collection?
A3: The most effective strategy is to immediately stabilize the thiol group. This can be achieved by:
-
Acidification: Homogenize the sample in an acidic solution like perchloric acid (PCA) or trichloroacetic acid (TCA). This denatures proteins and creates an acidic environment that inhibits thiol-disulfide exchange.
-
Alkylation: Treat the sample immediately with an alkylating agent such as N-ethylmaleimide (NEM). NEM forms a stable, covalent bond with the reduced thiol group, effectively "capping" it and preventing it from oxidizing.
Q4: What is the role of chelating agents like EDTA in preventing thiol oxidation?
A4: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) are crucial for binding, or chelating, divalent metal ions that catalyze thiol oxidation. By sequestering these metal ions, EDTA prevents them from participating in the oxidative reactions, thereby preserving the reduced state of hGSH.
Q5: Should I use a reducing agent like DTT or TCEP?
A5: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reverse any disulfide formation, but their use requires caution. If used, the reducing agent must be completely removed before derivatization or quantification, as it will react with the labeling reagents. TCEP is often preferred because it does not contain a thiol group itself and is more stable at higher pH and in the presence of some metal ions.
Troubleshooting Guide: Inaccurate hGSH Quantification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low hGSH / High hGSSG Ratio | 1. Delayed Sample Processing: Artificial oxidation occurred between collection and analysis. 2. Metal Ion Contamination: Catalytic oxidation of hGSH. 3. High pH of Buffers: Sample environment promoted oxidation of the thiolate anion. | 1. Process samples immediately upon collection. If not possible, stabilize with an alkylating agent like NEM or flash-freeze in liquid nitrogen. 2. Add a chelating agent (e.g., 1 mM EDTA) to all homogenization and analysis buffers. 3. Keep the pH of the sample and buffers below 7 during processing to prevent autoxidation. |
| High Variability Between Replicates | 1. Inconsistent Handling: Differences in incubation times or exposure to air. 2. Incomplete Deproteinization: Protein-bound thiols may interfere with the assay. | 1. Standardize all steps of the protocol, especially incubation times. Work quickly and keep samples on ice. Use de-oxygenated solvents where possible. 2. Ensure thorough mixing and sufficient incubation time with the acid precipitating agent (e.g., TCA). Centrifuge at high speed to ensure complete removal of protein. |
| Low Overall Signal / Poor Recovery | 1. Inefficient Derivatization: The fluorescent probe (e.g., monobromobimane) did not react completely with hGSH. 2. Degradation of Derivatized Sample: The hGSH-probe adduct is unstable under certain conditions. | 1. Optimize the derivatization reaction. Ensure the pH is optimal for the specific reagent (e.g., slightly alkaline for monobromobimane). Check the concentration and freshness of the derivatizing agent. 2. Protect derivatized samples from light. Analyze via HPLC as soon as possible. If storage is necessary, store at -80°C. |
| Unexpected Peaks in HPLC Chromatogram | 1. Side Reactions: The derivatizing agent may react with other nucleophiles in the sample. 2. Reagent Impurities: The derivatizing agent or other reagents may be impure. | 1. Adjust the pH of the derivatization reaction to improve specificity for thiols. 2. Run a blank sample containing only the reagents to identify any impurity peaks. Use high-purity (e.g., HPLC-grade) solvents and reagents. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for HPLC Analysis
This protocol describes the extraction and derivatization of hGSH from biological samples using monobromobimane (mBBr) for subsequent fluorescence detection by HPLC. This method is highly sensitive and effectively prevents artificial oxidation by immediately forming a stable thioether derivative.
Materials:
-
Perchloric acid (PCA), 0.1 N
-
N-ethylmaleimide (NEM), 10 mM in a suitable buffer
-
Monobromobimane (mBBr) stock solution (50 mM in acetonitrile)
-
Borate buffer (0.5 M, pH 9.0) containing 1 mM EDTA
-
Sample (e.g., tissue, cell pellet)
Procedure:
-
Homogenization (The "Quenching" Step):
-
Immediately after collection, homogenize the pre-weighed tissue or cell pellet in 10 volumes of ice-cold 0.1 N PCA to precipitate proteins and create an acidic environment that prevents oxidation.
-
For samples where oxidized hGSSG is also being measured, a parallel sample should be homogenized in a buffer containing 10 mM NEM to alkylate the free hGSH.
-
-
Centrifugation:
-
Centrifuge the homogenate at >12,000 x g for 5-10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble low-molecular-weight thiols, including hGSH.
-
-
Derivatization:
-
In a new microfuge tube, mix 50 µL of the acidic supernatant with 50 µL of the 0.5 M borate buffer (pH 9.0) to raise the pH, which is necessary for the derivatization reaction.
-
Add 10 µL of the 50 mM mBBr stock solution.
-
Incubate the mixture in the dark at room temperature for 15 minutes. The reaction of mBBr with the thiol group forms a stable, highly fluorescent derivative.
-
-
Analysis:
-
The derivatized sample is now ready for injection into an HPLC system equipped with a fluorescence detector (Excitation: 392 nm, Emission: 480 nm).
-
Data Summary
Table 1: Comparison of Common Thiol Quantification Methods
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| DTNB (Ellman's Assay) | Colorimetric. Thiol reduces DTNB to produce a yellow-colored compound (TNB²⁻). | Simple, inexpensive, rapid. | Low sensitivity, potential interference from other nucleophiles, unstable color at high pH. | ~0.2 - 1 µM |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of a fluorescently-tagged thiol. | High sensitivity and specificity, allows for simultaneous quantification of multiple thiols. | Requires specialized equipment, more complex sample preparation. | Low nM to pM range |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometry detection. | Highest sensitivity and specificity, provides structural confirmation. | Expensive equipment, requires significant expertise. | Sub-nM range |
Visual Guides
Workflow for Preventing Thiol Oxidation
This diagram outlines the critical steps in a typical workflow for hGSH quantification, emphasizing the points where preventative measures against artificial oxidation are implemented.
References
- 1. A high-performance liquid chromatography method for measurement of oxidized glutathione in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of HPLC Protocols for Better Resolution of Homoglutathione Peaks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for improved resolution of homoglutathione peaks.
Troubleshooting Guide
Poor Peak Resolution or Co-elution of this compound and Glutathione
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | For separating highly polar and structurally similar compounds like this compound and glutathione, a standard C18 column may not provide sufficient selectivity. Consider using a column with a more polar stationary phase, such as a C18 column designed for aqueous mobile phases, or explore Hydrophilic Interaction Liquid Chromatography (HILIC) columns. |
| Mobile Phase Composition Not Optimized | The organic modifier, pH, and buffer concentration of the mobile phase are critical for resolving these polar analytes. Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). Adjust the mobile phase pH to be at least one unit below the pKa of the analytes to ensure they are in a single, un-ionized form. Experiment with different buffer systems (e.g., phosphate, formate, or acetate) and concentrations to enhance selectivity. |
| Inadequate Ion Pairing | If using a reversed-phase method, the addition of an ion-pairing agent can improve the retention and resolution of these charged peptides. Use an anionic ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%). |
| Gradient Elution Not Optimized | A shallow gradient around the elution time of the peaks of interest can significantly improve resolution. Start with a broad scouting gradient to determine the approximate elution conditions and then develop a shallower gradient in that region. |
Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Interactions with Column Packing | Peak tailing for polar, acidic compounds can occur due to interactions with residual silanols on silica-based columns. Use a high-purity, end-capped column. Adding a small amount of an acidic modifier like TFA or formic acid to the mobile phase can help to suppress these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample to see if peak shape improves. |
| Extra-column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. |
Broad Peaks
| Potential Cause | Suggested Solution |
| Low Column Efficiency | This can be caused by a degraded column or an inappropriate flow rate. Try a new column of the same type to rule out column degradation. Optimize the flow rate; a lower flow rate often leads to sharper peaks, though it will increase the run time. |
| Incompatible Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase. |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and peak shape. Use a column oven to maintain a stable temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the key structural difference between this compound and glutathione that I can exploit for HPLC separation?
A1: this compound is a homolog of glutathione where the C-terminal glycine is replaced by β-alanine. This seemingly small change in structure introduces a slight difference in polarity and hydrodynamic volume, which can be exploited for chromatographic separation.
Q2: Which HPLC mode is generally most effective for separating small, polar peptides like this compound and glutathione?
A2: While reversed-phase HPLC with ion-pairing agents is a common approach, Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for very polar analytes. HILIC utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, which can provide better retention and selectivity for these compounds.
Q3: How can I improve the peak shape of my this compound peak, which is currently showing significant tailing?
A3: Peak tailing for acidic peptides is often due to secondary interactions with the stationary phase. Ensure your mobile phase is sufficiently acidic (pH 2-3) to suppress the ionization of silanol groups on the column. Using a highly inert, end-capped column can also minimize these interactions. Additionally, check for and minimize any extra-column volume in your HPLC system.
Q4: My peaks for this compound and glutathione are very broad. What are the first troubleshooting steps I should take?
A4: First, ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Second, try reducing your injection volume to rule out column overload. Finally, check the health of your column by injecting a standard to see if it meets the manufacturer's efficiency specifications.
Experimental Protocols
Proposed HILIC Method for this compound and Glutathione Separation
This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | HILIC Silica Column (e.g., Atlantis HILIC Silica, 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
Sample Preparation
-
Extract the sample with a suitable solvent (e.g., 0.1% formic acid in water).
-
Centrifuge the extract to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: Structural comparison of Glutathione and this compound.
Troubleshooting and improving low yields in the enzymatic synthesis of homoglutathione.
Technical Support Center: Enzymatic Synthesis of Homoglutathione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of this compound (hGSH), particularly in addressing low yields.
Troubleshooting Guide: Low this compound Yields
Low yields in the enzymatic synthesis of this compound can arise from various factors related to enzyme activity, substrate availability, reaction conditions, and product stability. Use the following question-and-answer guide to diagnose and resolve common issues.
Issue 1: Suboptimal Enzyme Performance
Question: My reaction shows low or no this compound production. How can I determine if the issue is with my enzymes?
Answer: The enzymatic synthesis of this compound is a two-step process requiring two active enzymes: glutamate-cysteine ligase (GCL, also known as γ-glutamylcysteine synthetase) and this compound synthetase (hGSHS).[1] Both enzymes must be active for the successful synthesis of hGSH.
Possible Causes & Solutions:
-
Enzyme Inactivity or Denaturation:
-
Verification: Confirm the presence and integrity of your purified enzymes using SDS-PAGE.
-
Storage: Ensure enzymes are stored at an appropriate temperature (typically -80°C) in a suitable buffer containing cryoprotectants like glycerol to prevent damage from freeze-thaw cycles.[2]
-
-
Incorrect Enzyme Variants:
-
Specificity: While glutathione synthetase (GS) and this compound synthetase (hGSHS) are related, their substrate specificities differ. hGSHS preferentially uses β-alanine over glycine.[3] Ensure you are using a true hGSHS for optimal hGSH production.
-
-
Insufficient Enzyme Concentration:
-
Optimization: The concentration of both GCL and hGSHS can impact the overall reaction rate. Experiment with varying enzyme concentrations to find the optimal level for your system.
-
Experimental Protocol: Verifying Enzyme Activity
A simple activity assay can confirm if your enzymes are functional.
-
Reaction Setup: Prepare separate reaction mixtures for each enzyme.
-
GCL Activity: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM L-glutamate, 10 mM L-cysteine, and your GCL enzyme preparation.
-
hGSHS Activity: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM γ-glutamylcysteine (γ-EC), 10 mM β-alanine, and your hGSHS enzyme preparation.
-
-
Incubation: Incubate the reactions at an optimal temperature, typically between 25-37°C, for a set period (e.g., 1-2 hours).[4]
-
Analysis: Analyze the reaction products using a suitable method like HPLC to detect the formation of γ-EC (for GCL) or hGSH (for hGSHS).
Issue 2: Substrate and Cofactor Limitations
Question: I've confirmed my enzymes are active, but the yield of this compound is still low. What should I check next?
Answer: The availability and stability of substrates and cofactors are critical for efficient synthesis.
Possible Causes & Solutions:
-
Substrate Concentration and Availability:
-
Cysteine Limitation: The availability of cysteine is a major rate-limiting factor in the synthesis of glutathione and its analogs.[5] Ensure adequate concentrations of L-glutamate, L-cysteine, and β-alanine are present.
-
Substrate Inhibition: While less common for the synthesis enzymes, high concentrations of substrates can sometimes inhibit enzyme activity. If you are using very high substrate levels, try reducing the concentration.
-
-
ATP Depletion:
-
Energy Requirement: Both enzymatic steps in hGSH synthesis are ATP-dependent. The reaction will cease if ATP is depleted.
-
ATP Regeneration: For prolonged reactions, consider implementing an ATP regeneration system (e.g., using creatine kinase and phosphocreatine) or using a whole-cell system that can regenerate ATP.
-
-
Feedback Inhibition:
-
Product Inhibition: High concentrations of the final product, glutathione (GSH), are known to cause feedback inhibition of GCL. It is possible that hGSH has a similar inhibitory effect.
-
Mitigation: Consider strategies to remove the product as it is formed, such as using a two-phase extraction system.
-
Workflow for Diagnosing Substrate/Cofactor Issues
Caption: Troubleshooting workflow for substrate and cofactor limitations.
Issue 3: Suboptimal Reaction Conditions
Question: How do I know if my reaction conditions are optimal for this compound synthesis?
Answer: The pH, temperature, and buffer composition of your reaction can significantly influence enzyme activity and stability.
Possible Causes & Solutions:
-
Suboptimal pH or Temperature:
-
Optimization: Systematically vary the pH and temperature of your reaction to determine the optimal conditions for your specific enzymes. A good starting point is a pH around 8.0 and a temperature of 37°C.
-
-
Presence of Inhibitors:
-
Purity: Ensure that your substrates, buffers, and enzyme preparations are of high purity and free from contaminants that could act as inhibitors.
-
Data Presentation: Effect of pH and Temperature on Enzyme Activity (Hypothetical Data)
| pH | Relative hGSHS Activity (%) | Temperature (°C) | Relative hGSHS Activity (%) |
| 6.5 | 65 | 20 | 70 |
| 7.0 | 80 | 25 | 85 |
| 7.5 | 95 | 30 | 98 |
| 8.0 | 100 | 37 | 100 |
| 8.5 | 90 | 45 | 75 |
| 9.0 | 70 | 50 | 40 |
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for this compound synthesis?
A1: this compound is synthesized in a two-step, ATP-dependent process:
-
Step 1: L-glutamate and L-cysteine are combined by glutamate-cysteine ligase (GCL) to form the dipeptide γ-glutamylcysteine (γ-EC).
-
Step 2: β-alanine is added to γ-EC by this compound synthetase (hGSHS) to form this compound (γ-glutamyl-cysteinyl-β-alanine).
Caption: Enzymatic pathway of this compound (hGSH) synthesis.
Q2: Can I use a glutathione synthetase (GS) from another organism to synthesize this compound?
A2: It is possible, but likely inefficient. While GS and hGSHS are structurally similar, their substrate specificity for the C-terminal amino acid is a key differentiator. GS enzymes strongly prefer glycine, whereas hGSHS enzymes, like the one from soybean, preferentially incorporate β-alanine to form hGSH. Using a standard GS will likely result in very low yields of hGSH.
Q3: My enzyme is expressed as a fusion protein (e.g., with a GST tag). Do I need to remove the tag?
A3: While not always necessary, a large fusion tag can sometimes interfere with enzyme folding and activity. If you are experiencing low yields, it is advisable to perform a pilot experiment comparing the activity of the tagged and untagged versions of your enzyme after purification and tag cleavage. Protocols for the expression and purification of GST-fusion proteins are widely available.
Q4: What is a good starting protocol for the enzymatic synthesis of this compound?
A4: The following is a generalized protocol that can be optimized for your specific enzymes and experimental goals.
Experimental Protocol: In Vitro Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components to the specified final concentrations:
-
Tris-HCl buffer (pH 8.0): 100 mM
-
MgCl₂: 20 mM
-
ATP: 10 mM
-
L-glutamate: 15 mM
-
L-cysteine: 10 mM
-
β-alanine: 15 mM
-
Purified GCL enzyme: 1-5 µM
-
Purified hGSHS enzyme: 1-5 µM
-
Nuclease-free water to reach the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For time-course experiments, remove aliquots at various time points.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) and incubating on ice for 10 minutes.
-
Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to quantify the amount of this compound produced.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Diversification in substrate usage by glutathione synthetases from soya bean (Glycine max), wheat (Triticum aestivum) and maize (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Reaction Conditions for γ-Glutamylcysteine Production from Glutathione Using a Phytochelatin Synthase-Like Enzyme from Nostoc sp. Pasteur Culture Collection 7120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DNA Isolation from Environmental Samples Containing Methanogenic Archaea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA isolation from environmental samples rich in methanogenic archaea.
Troubleshooting Guide
This guide addresses common issues encountered during DNA extraction from challenging environmental samples.
| Issue | Potential Cause | Recommended Solution |
| Low DNA Yield | Inefficient Cell Lysis: Methanogen cell walls are diverse and often resistant to standard lysis methods due to the presence of pseudomurein, S-layers, or methanochondroitin instead of peptidoglycan.[1][2][3] | Incorporate Mechanical Lysis: Supplement enzymatic lysis (Lysozyme, Proteinase K) with a mechanical disruption method. Options include bead-beating, sonication, or grinding frozen cells in liquid nitrogen.[4][5] A study on chicken droppings found that combining a commercial kit with a 2-minute sonication by an ultrasonic probe resulted in an approximate 50-fold increase in the detection of methanogenic archaeal DNA. Optimize Enzymatic Lysis: Consider adding enzymes like mutanolysin in addition to lysozyme to enhance the breakdown of complex cell walls. Use a Harsher Chemical Lysis: Guanidine thiocyanate-based lysis buffers have been shown to be effective for lysing tough microbial cells and can improve DNA yield compared to other methods. |
| DNA Adsorption to Sample Matrix: DNA can bind to soil particles, clays, and other components of the environmental matrix, leading to its loss during extraction. | Modify Lysis Conditions: The addition of substances like skim milk or sonicated salmon DNA can help to block DNA binding sites on soil particles, thereby increasing the recovery of high-molecular-weight DNA. Consider an Indirect Extraction: This involves first separating the microbial cells from the sample matrix before proceeding with lysis, which can be useful for reducing contamination from fungi and larger organisms. | |
| Low DNA Purity (Presence of Inhibitors) | Co-extraction of PCR Inhibitors: Environmental samples, particularly soil and sludge, are often rich in substances like humic acids, fulvic acids, and polysaccharides that can be co-extracted with DNA and inhibit downstream enzymatic reactions like PCR. | Use Inhibitor Removal Technology: Many commercial kits designed for environmental samples include proprietary reagents (e.g., cHTR Reagent) specifically for removing humic acid and other inhibitors. Perform Chemical Flocculation: The addition of AlNH₄(SO₄)₂ during extraction can help to precipitate inhibitors with minimal loss of DNA. Post-Extraction Purification: If inhibition is still observed, consider using a separate DNA clean-up kit or purification columns (e.g., sephacryl columns) after the initial extraction to remove residual inhibitors. |
| DNA Degradation | DNase Activity: Thawing frozen samples improperly can lead to the release of DNases, causing DNA degradation. Older samples may also show increased DNA degradation. | Proper Sample Handling: Thaw frozen cell pellets slowly on ice. For frozen blood or tissue samples, it is recommended to add the lysis buffer and enzymes directly to the frozen sample to inactivate DNases as the sample thaws. Use Fresh Samples: Whenever possible, use fresh samples for DNA extraction to minimize degradation. |
| Inconsistent or Biased Results in Microbial Community Analysis | Differential Lysis Efficiency: The chosen DNA extraction method can preferentially lyse certain types of microorganisms over others. For example, a protocol with only enzymatic lysis might favor the recovery of DNA from bacteria that are more susceptible to lysozyme, while underrepresenting tough-to-lyse archaea. | Employ a Combination of Lysis Methods: A combination of enzymatic, chemical, and mechanical lysis is more likely to yield DNA that is representative of the entire microbial community. Standardize the Protocol: Ensure that the same DNA extraction protocol is used for all samples within a study to allow for accurate comparisons of microbial community composition. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to isolate high-quality DNA from methanogenic archaea in environmental samples?
A1: The primary challenge lies in the unique and robust cell wall structures of methanogenic archaea, which lack the peptidoglycan found in bacteria. Their cell walls can be composed of pseudomurein, protein S-layers, or other complex polymers that are resistant to standard enzymatic lysis methods like lysozyme alone. Additionally, environmental samples such as soil, sediment, and anaerobic digester sludge are laden with PCR inhibitors like humic and fulvic acids, which are often co-extracted with the DNA and can interfere with downstream molecular analyses.
Q2: Which is more effective for lysing methanogens: bead-beating or sonication?
A2: Both bead-beating and sonication are effective mechanical lysis methods that significantly improve DNA yields from methanogens when compared to enzymatic lysis alone. One study found that sonication with an ultrasonic probe for two one-minute intervals yielded the highest amount of methanogenic archaeal DNA from chicken droppings. The optimal choice may depend on the specific sample type and available laboratory equipment.
Q3: Can I use a standard bacterial DNA extraction kit for samples containing methanogens?
A3: While some bacterial DNA extraction kits can be adapted, they often require modification to be effective for methanogens. Due to the resilient archaeal cell wall, a standard protocol may result in very low yields. It is crucial to incorporate a mechanical lysis step (e.g., bead-beating or sonication) into the workflow of a standard kit. Alternatively, selecting a commercial kit specifically designed for environmental samples, which often include more robust lysis methods and inhibitor removal solutions, is recommended.
Q4: My DNA is clean (good 260/280 and 260/230 ratios), but my PCR is still failing. What could be the problem?
A4: Even with good spectrophotometric readings, residual inhibitors not detected by these measurements can still be present and inhibit PCR. Environmental samples are notorious for containing a wide variety of inhibitors. To address this, you can try diluting your DNA template (e.g., 1:10 or 1:100), as this can dilute the inhibitors to a concentration that is no longer inhibitory to the polymerase. If dilution does not work or leads to DNA concentrations that are too low for detection, using a post-extraction DNA purification kit or inhibitor removal columns is the next best step.
Q5: How can I improve the yield of high-molecular-weight DNA?
A5: To obtain high-molecular-weight DNA, which is often desirable for applications like long-read sequencing, gentle lysis methods are key. A method involving the grinding of cells frozen in liquid nitrogen prior to lysis with SDS and phenol-chloroform extraction has been shown to be effective. This approach avoids the harsh shearing forces of methods like extensive bead-beating. Additionally, minimizing DNA degradation by ensuring proper sample storage and handling is crucial.
Experimental Protocols
Protocol 1: Optimized DNA Extraction from Fecal/Sludge Samples using a Commercial Kit with Sonication
This protocol is adapted from a study that demonstrated a significant increase in methanogen DNA recovery.
I. Pre-Lysis (Enzymatic)
-
Add 100-200 mg of sample to a 15 mL tube.
-
Add 350–500 µL of a suspension buffer (e.g., PBS) until the mixture is viscous.
-
Add 30 µL of lysozyme (10 mg/mL) and 7 µL of mutanolysin (10 U/µL).
-
Incubate at 37°C for 15 minutes, then at 50°C for 25 minutes.
-
Add 500 µL of a lysis buffer (often provided in a kit, containing SDS) and 35 µL of proteinase K (20 mg/mL).
-
Incubate at 50°C for 60 minutes, mixing occasionally.
-
Centrifuge at 5,500 x g for 10 minutes at room temperature to pellet debris.
II. Mechanical Lysis (Sonication)
-
Transfer the supernatant from the previous step to a new tube suitable for sonication.
-
Place the tube on ice to prevent overheating.
-
Sonicate the sample using an ultrasonic probe. A recommended setting is two 1-minute rounds of sonication.
III. DNA Purification
-
Proceed with the DNA purification steps as outlined by your chosen commercial kit (e.g., Genomic Mini AX Bacteria+). This typically involves binding the DNA to a silica column, washing away contaminants, and eluting the purified DNA.
-
For potentially higher yields, a second elution step can be performed by adding another volume of elution buffer to the column after the first elution.
Protocol 2: High Molecular Weight DNA Isolation via Cryogenic Grinding
This protocol is based on a general method for isolating high molecular weight DNA from methanogens.
-
Harvest cells from culture or environmental sample and form a cell pellet by centrifugation.
-
Freeze the cell pellet in liquid nitrogen.
-
Grind the frozen cells into a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a tube containing a lysis buffer (e.g., a buffer with SDS).
-
Allow the sample to thaw and lyse. The solution will become viscous as cells lyse and release DNA.
-
Add Proteinase K to a final concentration of 50 µg/mL to digest proteins.
-
Purify the DNA using standard phenol-chloroform extractions followed by ethanol precipitation.
Data Summary
Table 1: Comparison of DNA Yield and Purity from Different Commercial Kits on Chicken Dropping Samples
| Kit | DNA Yield (ng/µL) | A260/A280 | A260/A230 |
| Easy-DNA kit | 10.5 - 20.8 | 1.41 - 1.70 | 0.65 - 0.90 |
| GMA Bacteria+ | 25.4 - 55.7 | 1.75 - 1.84 | 1.10 - 1.81 |
| GMA Stool Spin | 20.3 - 48.9 | 1.62 - 1.79 | 0.89 - 1.45 |
Data synthesized from a study on optimizing DNA isolation protocols for methanogenic archaea.
Table 2: Effect of Different Lysis Methods on the Quantification of Methanogenic Archaea (mcrA gene copies/g of sample)
| Lysis Method | Average mcrA Gene Copies/g | Fold Increase vs. Control |
| Enzymatic Lysis Only (Control) | 1.2 x 10^5 | 1.0x |
| Bead-beating (2 min) | 8.9 x 10^6 | ~74.2x |
| Sonication (2 x 1 min) | 1.6 x 10^7 | ~133.3x |
Data synthesized from a study on optimizing DNA isolation protocols for methanogenic archaea.
Visualizations
Caption: Workflow for optimized DNA isolation from environmental samples.
Caption: Decision-making flowchart for troubleshooting PCR failure.
References
Enhancing protein extraction efficiency from complex plant tissues like black garlic.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein extraction from complex plant tissues, with a special focus on black garlic.
Troubleshooting Guide
This guide addresses common issues encountered during protein extraction from black garlic and other challenging plant matrices.
| Issue | Potential Cause | Recommended Solution |
| Low Protein Yield | Inefficient Cell Lysis: The rigid cell walls of plant tissues are not being sufficiently disrupted.[1] | Ensure thorough grinding of the black garlic tissue in liquid nitrogen to a fine powder.[2][3] Consider using a bead beater for mechanical disruption. |
| Suboptimal Extraction Buffer pH: The pH of the buffer may not be optimal for solubilizing black garlic proteins. | An alkaline extraction pH of 9.0 has been shown to be optimal for black garlic protein extraction.[4][5] Prepare buffers fresh and verify the pH before use. | |
| Incorrect Solid-to-Liquid Ratio: An insufficient volume of extraction buffer can lead to incomplete protein solubilization. | A solid-to-liquid ratio of 1:50 (g/mL) is recommended for optimal extraction from black garlic. | |
| Protein Degradation: Proteases released during cell lysis can degrade target proteins. | Perform all extraction steps at low temperatures (4°C) to minimize protease activity. Add a protease inhibitor cocktail to the extraction buffer. | |
| Protein Loss During Precipitation: Proteins may not be completely precipitating or the pellet may be lost during washing steps. | For TCA/acetone precipitation, ensure an overnight incubation at -20°C. Be careful when decanting the supernatant after centrifugation to avoid disturbing the pellet. | |
| Protein Pellet Fails to Dissolve | Over-dried Pellet: The protein pellet has been dried for too long, making it difficult to resolubilize. | Air-dry the pellet for a short duration (1-3 minutes) only to remove residual acetone. Avoid vigorous vortexing which can cause aggregation; instead, gently pipette or use a shaker at a low setting. |
| Inappropriate Resuspension Buffer: The buffer used to dissolve the protein pellet may not be effective. | Use a solubilization buffer containing chaotropic agents like urea and thiourea, and detergents such as CHAPS or SDS. For example, a buffer with 8M urea and 5mM DTT can be effective. | |
| Inaccurate Protein Quantification | Interfering Substances in Bradford Assay: Phenolic compounds, detergents, and alkaline buffers common in plant extracts can interfere with the Coomassie dye binding. | Use a modified Bradford assay with appropriate controls. Consider alternative quantification methods like the BCA assay, which is less susceptible to interference from detergents. It is crucial to prepare protein standards in the same buffer as the samples to account for any matrix effects. |
| Non-linearity of Standard Curve: High protein concentrations can lead to a non-linear response in the Bradford assay. | Dilute the sample to ensure the absorbance falls within the linear range of the standard curve (typically 1-200 µg/mL). | |
| Contaminated Protein Sample | Presence of Polysaccharides and Phenolics: These compounds are abundant in plant tissues and can co-precipitate with proteins. | Phenol extraction methods are effective at removing non-protein components like polysaccharides and phenolic compounds. Incorporating polyvinylpolypyrrolidone (PVPP) in the extraction buffer can also help to remove phenolic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting proteins from black garlic?
A1: A highly effective method is alkaline dissolution followed by acid precipitation. An optimized protocol for black garlic uses an extraction pH of 9.0, a solid-to-liquid ratio of 1:50, an extraction time of 100 minutes, and a temperature of 30°C. The protein is then precipitated at its isoelectric point, which for black garlic protein is approximately pH 3.1.
Q2: How can I remove interfering substances like phenols and carbohydrates from my black garlic protein extract?
A2: Phenol-based extraction protocols are particularly effective for removing interfering substances such as polysaccharides, lipids, and phenolic compounds from recalcitrant plant tissues. Another common method is trichloroacetic acid (TCA)/acetone precipitation, which helps to remove many soluble contaminants.
Q3: My protein pellet is difficult to see after centrifugation. How can I avoid losing it?
A3: A small or translucent pellet can be difficult to see. After centrifugation, carefully aspirate the supernatant with a pipette, leaving a small amount of liquid behind to avoid disturbing the pellet. You can also try spinning for a longer duration or at a higher speed to ensure a more compact pellet.
Q4: What are the key considerations for accurate protein quantification in black garlic extracts?
A4: The presence of interfering substances is a major challenge. For the Bradford assay, detergents and phenolic compounds can lead to inaccurate results. It is recommended to use a standard, such as Bovine Serum Albumin (BSA), and to prepare the standard curve in the same buffer as your samples to minimize matrix effects. If interference is significant, consider cleaning up the sample using a protein precipitation method or using an alternative quantification assay like the BCA assay.
Q5: Can I use the same extraction protocol for fresh garlic and black garlic?
A5: While the general principles of plant protein extraction apply to both, the optimal conditions may differ. The fermentation process to produce black garlic alters its composition, including its protein and amino acid profile. For instance, an optimized protocol for black garlic specifies a pH of 9.0 for extraction and a precipitation pH of 3.1. It is advisable to use a protocol specifically optimized for black garlic to achieve the highest efficiency.
Data Presentation
Table 1: Optimized Parameters for Alkaline Protein Extraction from Black Garlic
| Parameter | Optimal Value | Reference |
| Extraction pH | 9.0 | |
| Solid-to-Liquid Ratio | 1:50 (g/mL) | |
| Extraction Time | 100 minutes | |
| Extraction Temperature | 30°C | |
| Precipitation pH (Isoelectric Point) | 3.1 | |
| Resulting Protein Yield | 12.10% ± 0.21% |
Table 2: Comparison of Protein Content in Garlic and Black Garlic
| Sample | Protein Content ( g/100g fresh weight) | Reference |
| Fresh Garlic | 6.0 - 8.4 | |
| Black Garlic (processed for 6-8 days) | ~7.5 | |
| Chinese and Spanish Garlic Cultivars | 0.280 - 0.281 mg/mL extract |
Experimental Protocols
Protocol 1: Alkaline Dissolution and Acid Precipitation of Black Garlic Protein
-
Homogenization: Grind black garlic cloves into a fine powder using a mortar and pestle with liquid nitrogen.
-
Alkaline Extraction:
-
Suspend the black garlic powder in distilled water at a solid-to-liquid ratio of 1:50 (g/mL).
-
Adjust the pH of the solution to 9.0 using NaOH.
-
Stir the mixture continuously for 100 minutes at 30°C.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
-
Acid Precipitation:
-
Adjust the pH of the supernatant to 3.1 using HCl to precipitate the proteins at their isoelectric point.
-
Allow the solution to stand for 30 minutes to ensure complete precipitation.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C to pellet the protein.
-
-
Washing and Drying:
-
Discard the supernatant and wash the protein pellet with cold acetone twice.
-
Air-dry the pellet for a short duration to remove residual acetone.
-
-
Storage: Store the purified protein pellet at -20°C or -80°C for further analysis.
Protocol 2: TCA/Acetone Precipitation of Plant Proteins
-
Homogenization: Grind the plant tissue to a fine powder in liquid nitrogen.
-
Precipitation:
-
Suspend the powder in ice-cold 10% Trichloroacetic acid (TCA) in acetone.
-
Incubate the mixture overnight at -20°C.
-
-
Centrifugation and Washing:
-
Centrifuge the sample at 17,000 rpm for 1 minute at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold acetone.
-
Repeat the washing step until the pellet is white.
-
-
Drying and Solubilization:
-
Briefly air-dry the pellet.
-
Dissolve the pellet in a suitable buffer, such as one containing 8M urea and 5mM DTT.
-
Protocol 3: Phenol Extraction of Plant Proteins
-
Homogenization: Grind 1g of fresh plant tissue into a fine powder in a mortar with liquid nitrogen.
-
Extraction:
-
Resuspend the powder in 3 mL of high-density extraction buffer (e.g., 0.5 M Tris-HCl, 0.7 M sucrose, 1 mM PMSF, 50 mM EDTA, 0.1 M KCl, and 0.2% β-mercaptoethanol, pH 8.0).
-
Mix on an orbital shaker on ice for 10 minutes.
-
Add 1 mL of Tris-HCl saturated phenol (pH 6.6-8.0) and mix on the shaker for another 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
Carefully recover the upper organic (phenol) phase and transfer it to a new tube.
-
-
Precipitation:
-
Add 4 volumes of 0.1 M ammonium acetate in methanol and vortex.
-
Incubate overnight at -20°C.
-
-
Washing and Drying:
-
Centrifuge at 4,500 x g for 15 minutes at 4°C.
-
Wash the pellet twice with 0.1 M ammonium acetate in methanol and once with acetone.
-
Air-dry the pellet at room temperature.
-
-
Solubilization: Resuspend the protein pellet in a suitable buffer for downstream applications.
Mandatory Visualization
Caption: Workflow for alkaline extraction and acid precipitation of black garlic protein.
Caption: Troubleshooting logic for low protein yield in black garlic extraction.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. agrisera.com [agrisera.com]
- 3. agrisera.com [agrisera.com]
- 4. Optimization of Black Garlic Protein Extraction Process and Exploration of Its Properties and Functions with Enzymatic Hydrolysis Products [mdpi.com]
- 5. Optimization of Black Garlic Protein Extraction Process and Exploration of Its Properties and Functions with Enzymatic Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of different extraction protocols for multiomics studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their multiomics extraction protocols.
Troubleshooting Guides
Issue 1: Low Yield of Nucleic Acids (DNA/RNA)
Q: I am experiencing low yields of DNA and/or RNA from my samples. What are the possible causes and solutions?
A: Low nucleic acid yield is a common issue in multiomics extraction. Several factors can contribute to this problem, from sample input to the extraction procedure itself.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Insufficient Starting Material | Increase the amount of starting tissue or cells. If sample is limited, consider methods optimized for low-input samples. | Higher nucleic acid recovery. |
| Incomplete Cell Lysis | Ensure complete homogenization and lysis of the sample. For difficult-to-lyse samples like fibrous tissues or microbes with tough cell walls, consider combining mechanical disruption (e.g., bead beating) with chemical and enzymatic lysis (e.g., proteinase K, lysozyme).[1][2] | Improved release of intracellular contents, leading to increased yield.[1] |
| Suboptimal Lysis Buffer | Use a lysis buffer appropriate for your sample type and the target molecules. Ensure the buffer contains agents to inactivate nucleases.[1] | Efficient cell lysis and protection of nucleic acids from degradation. |
| RNA Degradation | Work quickly and in an RNase-free environment.[3] Use RNase inhibitors and ensure all reagents and equipment are nuclease-free. For sample storage, snap-freezing in liquid nitrogen or using a stabilization reagent is recommended. | Preservation of RNA integrity, leading to higher yields of intact RNA. |
| DNA Shearing | Avoid vigorous vortexing and repeated pipetting, especially with narrow-bore tips. Use gentle mixing techniques like slow inversion. For centrifugation steps, use lower g-forces. | Recovery of high molecular weight DNA. |
| Inefficient Precipitation | Ensure the correct volume of alcohol (isopropanol or ethanol) is used for precipitation. For low concentrations of nucleic acids, consider adding a coprecipitant like glycogen. | Enhanced precipitation and recovery of nucleic acids. |
| Column Overloading | Adhere to the manufacturer's recommendations for the maximum amount of starting material for column-based kits. | Prevents clogging and ensures efficient binding of nucleic acids to the column matrix. |
Issue 2: Poor Quality of Extracted Molecules
Q: The purity and integrity of my extracted DNA, RNA, or protein are low. How can I improve the quality?
A: The quality of the extracted molecules is critical for downstream applications. Low purity can be indicated by suboptimal A260/280 and A260/230 ratios, while degradation affects the integrity of the molecules.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Contamination with Proteins (Low A260/280 for DNA/RNA) | Ensure complete removal of proteins during extraction. For phenol-based methods, avoid carryover of the interphase. For column-based methods, ensure efficient protein digestion and removal. | A260/280 ratio for pure DNA is ~1.8 and for pure RNA is ~2.0. |
| Contamination with Chaotropic Salts or Phenol (Low A260/230) | Ensure wash steps are performed correctly to remove residual salts and organic solvents. Perform an additional wash step if necessary. For phenol-chloroform extractions, ensure complete removal of the organic phase. | A260/230 ratio should be in the range of 2.0-2.2. |
| RNA Degradation (Low RIN/RQN) | Minimize freeze-thaw cycles. Handle samples quickly on ice and use RNase inhibitors. Store samples and extracts at -80°C. | High RNA Integrity Number (RIN) or RNA Quality Number (RQN) values, indicating intact RNA. |
| DNA Fragmentation | Minimize mechanical stress during homogenization and extraction. Use wide-bore pipette tips and avoid excessive vortexing. | Increased fragment size of extracted DNA, suitable for long-read sequencing. |
| Protein Degradation | Use protease inhibitors during lysis and extraction. Keep samples on ice or at 4°C throughout the process. | Preservation of intact proteins for downstream proteomic analysis. |
Issue 3: Cross-Contamination Between 'Omes'
Q: I am concerned about cross-contamination between my DNA, RNA, and protein fractions. How can I minimize this?
A: Minimizing cross-contamination is crucial for the accuracy of multiomics studies. Careful separation of the different molecular fractions is key.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Phase Separation (Phenol-based methods) | During phase separation, carefully aspirate the aqueous phase (containing RNA) without disturbing the interphase (DNA) and organic phase (proteins and lipids). | Clean separation of RNA from DNA and proteins. |
| Carryover in Column-based Methods | Follow the manufacturer's protocol carefully, especially regarding the transfer of flow-through and wash solutions. | Minimal carryover of molecules between different purification columns or steps. |
| Genomic DNA Contamination in RNA Samples | Perform an on-column DNase digestion or a post-extraction DNase treatment. | Removal of contaminating gDNA from the RNA fraction, ensuring accurate transcriptomic data. |
| RNA Contamination in DNA Samples | Treat the DNA sample with RNase. | Removal of contaminating RNA from the DNA fraction. |
Frequently Asked Questions (FAQs)
Q1: Which type of extraction protocol is best for my multiomics study?
A1: The choice of protocol depends on your specific research goals, sample type, and the 'omes' you intend to analyze.
-
Simultaneous DNA/RNA/Protein Extraction Kits: Commercial kits like Qiagen's AllPrep and GE Healthcare's TriplePrep are designed for the concurrent isolation of DNA, RNA, and protein from a single sample. These kits can be convenient but may compromise yield or quality for one or more analytes compared to specialized single-extraction methods.
-
Solvent-Based Methods (e.g., TRIzol): These methods use phenol and guanidine isothiocyanate to separate RNA, DNA, and proteins. They are generally cost-effective but can be more labor-intensive and require careful handling of hazardous chemicals.
-
Novel "One-Pot" Methods: Newer methods like the ProMTag and BAMM workflows aim to streamline the process from a single sample, often with improved efficiency and reduced bias.
Q2: How should I store my samples before extraction for a multiomics study?
A2: Proper sample storage is critical to preserve the integrity of all biomolecules.
-
Snap-freezing: Immediately snap-freeze tissues or cell pellets in liquid nitrogen and store them at -80°C. This is a common and effective method.
-
Cryopreservation: For cell suspensions, use a cryoprotectant like DMSO and cool gradually before long-term storage in liquid nitrogen.
-
Stabilization Reagents: Commercially available reagents can be used to stabilize nucleic acids and proteins in samples at ambient temperature for a period, which is useful for field collection.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can degrade RNA and proteins.
Q3: Can I use FFPE (Formalin-Fixed Paraffin-Embedded) tissues for multiomics studies?
A3: While FFPE tissues are a valuable resource, formalin fixation can cause cross-linking and degradation of nucleic acids and proteins, making multiomics analysis challenging. However, specialized extraction kits and protocols are available that can partially reverse the cross-linking and yield usable DNA, RNA, and proteins for downstream analysis. The quality and yield from FFPE samples are often lower than from fresh-frozen tissues.
Q4: What are the key differences between monophasic and biphasic extraction methods?
A4:
-
Monophasic Extraction: This method uses a single-phase solvent system to lyse the cells and solubilize all molecules. Subsequent steps are then used to selectively isolate the different 'omes. An example is the BAMM method which uses a butanol-based monophasic solvent. These methods can be faster and more streamlined.
-
Biphasic Extraction: This approach utilizes two immiscible liquid phases (typically an aqueous and an organic phase) to separate molecules based on their solubility. For example, in a TRIzol extraction, RNA remains in the aqueous phase, DNA in the interphase, and proteins and lipids in the organic phase. This method allows for the separation of different classes of molecules in a single extraction step.
Data Presentation: Comparison of Extraction Kits
The following table summarizes a comparison of two commercially available kits for the simultaneous extraction of DNA, RNA, and protein. Data is compiled from a study comparing the performance of these kits on different tissue qualities.
Table 1: Comparison of AllPrep and TriplePrep Kits
| Parameter | AllPrep (Qiagen) | TriplePrep (GE Healthcare) | Single-Analyte Method (Control) |
| DNA Yield | Lower | Higher | Highest (Puregene) |
| DNA Purity (A260/280) | Good | Good | Good |
| RNA Yield | Higher | Lower | High (RNeasy) |
| RNA Integrity (RIN) | Good | Good | Good |
| Protein Yield | ~20% of control | ~57% of control | Highest (Homogenization in buffer) |
| Protein Quality (2D-DIGE) | 11% spots altered | 6.9% spots altered | Baseline |
Data is presented as a relative comparison based on the findings of the cited study. Absolute yields will vary depending on the sample type and amount.
Experimental Protocols
Protocol 1: General Workflow for Simultaneous DNA, RNA, and Protein Extraction using a Spin-Column Kit (e.g., AllPrep/TriplePrep)
This protocol provides a generalized overview of the steps involved in using a commercial kit for simultaneous extraction. Always refer to the specific manufacturer's protocol for detailed instructions.
-
Sample Homogenization:
-
Homogenize the tissue or cell sample in the provided lysis buffer containing chaotropic salts and detergents. This step disrupts the cells and denatures proteins.
-
-
Genomic DNA Isolation:
-
Apply the lysate to a DNA spin column.
-
Centrifuge the column. The DNA will bind to the silica membrane.
-
Wash the column to remove contaminants.
-
Elute the purified DNA with an appropriate elution buffer.
-
-
RNA Isolation:
-
Collect the flow-through from the DNA column, which contains RNA and proteins.
-
Add ethanol to the flow-through to precipitate the RNA.
-
Apply the mixture to an RNA spin column.
-
Centrifuge the column. The RNA will bind to the silica membrane.
-
Perform an on-column DNase digestion to remove any residual DNA.
-
Wash the column to remove contaminants and the DNase.
-
Elute the purified RNA with RNase-free water.
-
-
Protein Isolation:
-
Collect the flow-through from the RNA column.
-
Precipitate the proteins from the flow-through using a precipitation buffer.
-
Centrifuge to pellet the proteins.
-
Wash the protein pellet to remove contaminants.
-
Resuspend the purified protein pellet in a suitable buffer.
-
Mandatory Visualization
Caption: Workflow for simultaneous extraction of DNA, RNA, and proteins using a spin-column based kit.
Caption: Logical workflow for troubleshooting common issues in multiomics extraction.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Homoglutathione and Glutathione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of homoglutathione (hGSH) and glutathione (GSH), two critical thiol-containing tripeptides. While glutathione is the most well-known intracellular antioxidant in most organisms, this compound, a close structural analog, plays a similar role in certain plant species, particularly legumes. This document outlines their mechanisms of action, compares their redox properties, and provides detailed experimental protocols for evaluating their antioxidant capacities.
Introduction to Glutathione and this compound
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a ubiquitous tripeptide that serves as a primary defense against oxidative stress in the majority of living organisms.[1] Its antioxidant functions are multifaceted, including the direct scavenging of free radicals, the detoxification of xenobiotics, and acting as a cofactor for antioxidant enzymes.[2]
This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a homolog of glutathione where the C-terminal glycine is replaced by β-alanine.[3] It is predominantly found in plants of the Leguminosae family, where it is thought to fulfill many of the same protective roles as glutathione.[4][5] The synthesis of both molecules involves the sequential addition of amino acids, catalyzed by specific synthetase enzymes.
Comparative Data on Antioxidant Properties
Direct comparative studies quantifying the antioxidant capacity of this compound versus glutathione using standardized assays are limited in publicly available literature. However, a key indicator of their antioxidant strength, the half-cell redox potential, has been reported.
| Parameter | This compound (hGSH) | Glutathione (GSH) | Reference |
| Structure | γ-L-glutamyl-L-cysteinyl-β-alanine | γ-L-glutamyl-L-cysteinyl-glycine | |
| Half-Cell Redox Potential (E GSSG/2GSH) | Reported in seeds of Phaseolus vulgaris | -155 mV (in non-stored P. vulgaris seeds) to -245 mV (in non-stored L. sativa seeds) | |
| Primary Distribution | Leguminosae family (e.g., soybeans, peas) | Ubiquitous in prokaryotes and eukaryotes |
Mechanisms of Antioxidant Action
Both glutathione and this compound exert their antioxidant effects through the thiol group (-SH) of their cysteine residue. This group can donate a reducing equivalent to neutralize reactive oxygen species (ROS).
Non-Enzymatic Antioxidant Activity
Glutathione is a potent scavenger of a wide variety of free radicals. It is presumed that this compound acts similarly due to the presence of the same thiol group, which is central to this function.
Enzymatic Antioxidant Activity
Glutathione is a crucial substrate for several antioxidant and detoxification enzymes:
-
Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, with glutathione acting as the electron donor.
-
Glutathione Reductase (GR): This enzyme regenerates the reduced form of glutathione (GSH) from its oxidized form (GSSG), maintaining a high GSH/GSSG ratio which is essential for cellular redox homeostasis.
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to xenobiotics and their metabolites, facilitating their detoxification and excretion.
While it is believed that this compound can also act as a substrate for these enzymes, detailed kinetic studies directly comparing its efficacy to glutathione are not widely available.
Signaling Pathways and Cellular Functions
The cellular redox state, largely determined by the ratio of reduced to oxidized glutathione, is a critical regulator of various signaling pathways. Changes in this ratio can influence protein function through S-glutathionylation, a post-translational modification of cysteine residues. This process is involved in the regulation of gene expression, cell proliferation, and apoptosis. Given its structural similarity, this compound is also thought to be involved in the stress response and defense mechanisms in the plants where it is present.
Caption: Glutathione-mediated antioxidant defense and signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the antioxidant capacities of thiol compounds like glutathione and this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare various concentrations of the test compounds (glutathione, this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the DPPH solution.
-
Add an equal volume of the test compound or standard solution.
-
For the blank, add the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
References
- 1. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione and this compound synthetases of legume nodules. Cloning, expression, and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione in plants: biosynthesis and physiological role in environmental stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione and this compound Synthesis in Legume Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the essential role of homoglutathione in the process of nitrogen fixation.
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of symbiotic nitrogen fixation, the efficiency of the nitrogenase enzyme is paramount. This process, vital for plant growth and a cornerstone of sustainable agriculture, is highly sensitive to oxidative stress. Legumes, in partnership with rhizobial bacteria, have evolved sophisticated mechanisms to protect this delicate machinery. Among the key players in this protective network is the tripeptide thiol, homoglutathione (hGSH), a close relative of glutathione (GSH). This guide provides a comprehensive comparison of the functional roles of this compound and glutathione in nitrogen fixation, supported by experimental data, detailed protocols, and pathway visualizations to underscore the essentiality of these molecules.
This compound vs. Glutathione: A Functional Comparison in Nitrogen Fixation
This compound (γ-glutamyl-cysteinyl-β-alanine) is a homolog of glutathione (γ-glutamyl-cysteinyl-glycine) and is predominantly found in certain legume species of the Papilionoideae subfamily.[1] While both molecules are potent antioxidants, their distribution and specific roles in the context of nitrogen-fixing root nodules can differ.[1][2][3] The following data, derived from studies on the model legume Medicago truncatula, illustrates the critical function of the (homo)glutathione pool in symbiotic nitrogen fixation.
Quantitative Impact of (Homo)glutathione Levels on Nitrogen Fixation
Genetic manipulation of the (homo)glutathione biosynthesis pathway has provided direct evidence of its importance. The tables below summarize key findings from studies where the expression of γ-glutamylcysteine synthetase (γECS), a key enzyme in both GSH and hGSH synthesis, was either downregulated (RNAi) or overexpressed in Medicago truncatula root nodules.
Table 1: Effect of γECS Downregulation on Nodule Function
| Parameter | Wild Type Control | γECS RNAi Lines | Percentage Change | Reference |
| Nitrogenase Activity (nmol C₂H₄/h/mg nodule DW) | 150 ± 25 | 60 ± 15 | -60% | [4] |
| (h)GSH Content (nmol/g FW) | 800 ± 100 | 320 ± 50 | -60% | |
| Nodule Fresh Weight (mg) | 2.5 ± 0.5 | 1.5 ± 0.3 | -40% | |
| Leghemoglobin Gene Expression (relative units) | 1.0 | 0.4 ± 0.1 | -60% | |
| Thioredoxin S1 Gene Expression (relative units) | 1.0 | 0.3 ± 0.08 | -70% |
Table 2: Effect of γECS Overexpression on Nodule Function
| Parameter | Wild Type Control | γECS Overexpression Lines | Percentage Change | Reference |
| Nitrogenase Activity (nmol C₂H₄/h/mg nodule DW) | 145 ± 20 | 200 ± 30 | +38% | |
| GSH Content (nmol/g FW) | 600 ± 80 | 900 ± 120 | +50% | |
| Sucrose Synthase-1 Gene Expression (relative units) | 1.0 | 1.8 ± 0.3 | +80% | |
| Leghemoglobin Gene Expression (relative units) | 1.0 | 1.6 ± 0.2 | +60% |
These data clearly demonstrate a strong positive correlation between the (homo)glutathione content in the nitrogen-fixing zone of the nodules and the efficiency of the nitrogen fixation process. A reduction in the (h)GSH pool leads to a significant decrease in nitrogenase activity and overall nodule health, while an increase enhances nitrogen fixation.
Visualizing the Molecular Machinery
To better understand the roles of this compound and the experimental approaches to study it, the following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Caption: Biosynthesis and functional role of GSH and hGSH in protecting the nitrogenase complex.
Caption: Experimental workflow for validating the role of this compound in nitrogen fixation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the role of (homo)glutathione in nitrogen fixation.
Acetylene Reduction Assay for Nitrogenase Activity
This is the most common method for indirectly measuring nitrogenase activity. The enzyme nitrogenase can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified by gas chromatography.
-
Principle: The rate of ethylene production is proportional to the total electron flux through the nitrogenase enzyme.
-
Procedure:
-
Excise nodulated roots and place them in a sealed, airtight container of a known volume.
-
Inject a known volume of acetylene to achieve a final concentration of 10% (v/v).
-
Incubate at a constant temperature (e.g., 25°C) for a specific period (e.g., 30-60 minutes).
-
Take a gas sample from the container using a gas-tight syringe.
-
Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N).
-
Quantify the ethylene peak area against a standard curve of known ethylene concentrations.
-
After the assay, harvest the nodules, dry them, and weigh them to express the activity on a per-gram dry weight basis.
-
Quantification of Thiols (GSH and hGSH) by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify low molecular weight thiols like GSH and hGSH.
-
Principle: Thiols are extracted, derivatized with a fluorescent tag, and then separated and detected by reverse-phase HPLC with a fluorescence detector.
-
Procedure:
-
Freeze nodule samples in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in an acidic extraction buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent thiol oxidation.
-
Centrifuge the homogenate and collect the supernatant.
-
Derivatize the thiols in the supernatant by adding a fluorescent dye such as monobromobimane. This reaction specifically targets the sulfhydryl group.
-
Inject the derivatized sample into an HPLC system with a C18 column.
-
Separate the GSH and hGSH derivatives using a suitable gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid).
-
Detect the fluorescently labeled thiols using a fluorescence detector.
-
Quantify the concentrations by comparing the peak areas to those of GSH and hGSH standards.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the transcript levels of genes involved in nitrogen fixation and nodule function.
-
Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye that binds to double-stranded DNA.
-
Procedure:
-
Extract total RNA from nodule tissue using a suitable kit or protocol (e.g., Trizol method).
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Set up the qRT-PCR reaction with the cDNA template, gene-specific forward and reverse primers (e.g., for leghemoglobin, thioredoxin S1, sucrose synthase-1), and a fluorescent dye master mix (e.g., SYBR Green).
-
Run the reaction in a real-time PCR cycler.
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene (housekeeping gene).
-
Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt method.
-
Conclusion
The experimental evidence overwhelmingly supports the essential role of this compound, alongside glutathione, in the process of symbiotic nitrogen fixation. These thiols are not merely passive antioxidants but are integral to maintaining the cellular redox state, protecting the nitrogenase enzyme, and ensuring the overall health and function of the root nodule. A deficiency in the (h)GSH pool directly compromises nitrogen fixation efficiency, leading to reduced plant growth. Conversely, enhancing the synthesis of these protective compounds offers a potential avenue for improving the robustness and productivity of nitrogen-fixing symbioses in agriculture. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals aiming to further elucidate these pathways and explore their potential applications.
References
- 1. The distribution of glutathione and this compound in leaf, root and seed tissue of 73 species across the three sub-families of the Leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione and this compound Synthesis in Legume Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione and this compound synthesis in legume root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crucial role of (homo)glutathione in nitrogen fixation in Medicago truncatula nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of homoglutathione and glutathione in mitigating oxidative stress.
An objective guide for researchers, scientists, and drug development professionals on the roles of glutathione and its homolog, homoglutathione, in combating oxidative stress.
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cellular antioxidant defense system across a vast range of organisms. Its homolog, this compound (hGSH), in which the C-terminal glycine is replaced by β-alanine, is predominantly found in certain leguminous plants where it can partially or completely substitute for GSH. This guide provides a comparative analysis of these two thiol-containing molecules, summarizing their known functions in mitigating oxidative stress, presenting available data, and detailing relevant experimental protocols.
Introduction to Glutathione and this compound
Glutathione is the most abundant non-protein thiol in most living cells, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and participating in various metabolic processes.[1][2][3][4] Its antioxidant functions are multifaceted, involving direct radical scavenging and acting as a cofactor for key antioxidant enzymes.[5]
This compound is believed to fulfill similar functional roles as glutathione in the organisms in which it is present, primarily legumes. It is involved in oxidative stress defense and is crucial for processes such as nitrogen fixation in root nodules. While structurally very similar to GSH, the substitution of glycine with β-alanine may influence its chemical properties and biological activity.
Quantitative Data Comparison
Direct quantitative comparisons of the antioxidant capacity of this compound versus glutathione are limited in publicly available scientific literature. Most studies on hGSH focus on its physiological roles in plants rather than a direct biochemical comparison of its antioxidant efficacy against GSH. However, based on their structural similarities, it is hypothesized that their direct radical scavenging activities would be comparable. The tables below outline the type of quantitative data that would be generated from standard antioxidant assays to compare their efficacy.
Table 1: Comparison of Direct Antioxidant Activity (Hypothetical Data)
| Analyte | DPPH Radical Scavenging Assay (IC50, µM) | ABTS Radical Scavenging Assay (TEAC) |
| Glutathione (GSH) | Data varies depending on assay conditions | Data varies depending on assay conditions |
| This compound (hGSH) | Not widely reported | Not widely reported |
Lower IC50 values indicate higher antioxidant potency. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength.
Table 2: Comparison of Enzyme Substrate Efficiency (Hypothetical Data)
| Enzyme | Substrate | Michaelis Constant (Km, mM) | Maximum Velocity (Vmax, µmol/min/mg) |
| Glutathione Peroxidase | Glutathione (GSH) | Established values exist | Established values exist |
| This compound (hGSH) | Not widely reported | Not widely reported | |
| Glutathione Reductase | Glutathione Disulfide (GSSG) | Established values exist | Established values exist |
| This compound Disulfide (hGSSG) | Not widely reported | Not widely reported |
Km and Vmax are key parameters in enzyme kinetics, indicating the affinity of the enzyme for its substrate and the maximum rate of the reaction, respectively.
Signaling Pathways
The synthesis and regulation of glutathione are intricately linked to cellular stress responses, most notably through the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant genes, including those involved in GSH biosynthesis. It is plausible that hGSH synthesis in legumes is also under similar regulatory control, although direct evidence for Nrf2 involvement in hGSH regulation is not yet established.
Caption: Nrf2 signaling pathway for GSH synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate comparative studies between this compound and glutathione.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of GSH and hGSH (e.g., 1 mg/mL) in a suitable solvent (e.g., water or buffer).
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilutions to each well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds (GSH and hGSH) and a standard (Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides by glutathione.
Principle: The activity of GPx is measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidized glutathione (GSSG) produced by GPx is reduced back to GSH by GR, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, and NADPH.
-
Prepare a solution of the substrate (e.g., hydrogen peroxide or cumene hydroperoxide).
-
Prepare the enzyme sample (e.g., cell lysate).
-
-
Assay Procedure:
-
Add the reaction mixture and the enzyme sample to a cuvette or microplate well.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
-
Calculation:
-
The rate of decrease in absorbance is proportional to the GPx activity.
-
One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Caption: Coupled reaction for GPx activity measurement.
Conclusion
Glutathione is a well-established and critically important antioxidant in a wide range of organisms. Its homolog, this compound, appears to serve a similar protective role in the specific plant species where it is found. While the structural similarity between GSH and hGSH suggests comparable antioxidant mechanisms, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of their efficacy in mitigating oxidative stress. Future research focusing on the in vitro antioxidant capacity of hGSH, its efficacy as a substrate for key antioxidant enzymes from various organisms, and its potential roles in non-plant systems would be highly valuable for the fields of biochemistry, pharmacology, and drug development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwlifescience.com [nwlifescience.com]
- 4. mdpi.com [mdpi.com]
- 5. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiol Metabolism Pathways: Soybean vs. Arabidopsis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Thiol metabolism plays a central role in plant growth, development, and stress response, governing the synthesis of essential sulfur-containing compounds like cysteine and glutathione. Understanding the nuances of these pathways in different plant species is critical for advancements in crop improvement and drug development. This guide provides an in-depth comparison of thiol metabolism in the model organism Arabidopsis thaliana and the economically important crop, soybean (Glycine max), highlighting key differences and similarities backed by experimental data.
Core Metabolic Pathways: An Overview
Both soybean and Arabidopsis share the fundamental steps of assimilatory sulfate reduction, where inorganic sulfate is taken up by the roots and converted to sulfide. This sulfide is then incorporated into O-acetylserine (OAS) to form cysteine, a reaction catalyzed by O-acetylserine (thiol) lyase (OASTL). Cysteine serves as the precursor for the synthesis of glutathione (GSH) and, in the case of soybean, its homolog homoglutathione (hGSH).
A pivotal distinction lies in the final step of tripeptide thiol synthesis. While Arabidopsis primarily produces glutathione (γ-glutamyl-cysteinyl-glycine), many legumes, including soybean, synthesize this compound (γ-glutamyl-cysteinyl-β-alanine) in addition to or in place of glutathione.[1][2] This is due to the presence of this compound synthetase (hGSHS), an enzyme that utilizes β-alanine instead of glycine.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for enzymes and metabolites involved in thiol metabolism in soybean and Arabidopsis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, plant tissues, and developmental stages. Data for some soybean enzymes are not as extensively characterized as their Arabidopsis counterparts.
Table 1: Kinetic Parameters of Key Enzymes in Thiol Metabolism
| Enzyme | Organism | Substrate | Km | Vmax / Specific Activity | Reference |
| Serine Acetyltransferase (SAT) | Arabidopsis thaliana (AtSAT1; chloroplastic) | L-Serine | 1.64 mM | - | [2] |
| Acetyl-CoA | 0.16 mM | - | |||
| Arabidopsis thaliana (AtSerat3;1/3;2; cytosolic) | L-Serine | 10.2 / 4.4 mM | 0.11 / 0.13 µmol min-1 mg-1 | ||
| Acetyl-CoA | 0.33 / 0.23 mM | - | |||
| Glycine max (GmSAT) | - | - | Biochemical studies are largely limited to steady-state kinetic parameters. | ||
| O-Acetylserine (thiol)lyase (OASTL) | Arabidopsis thaliana (isoforms A, B, C) | Sulfide | 3-6 µM | 550-900 µmol min-1 mg-1 | |
| O-acetylserine | 310-690 µM | - | |||
| Glutathione Synthetase (GS) | Arabidopsis thaliana | γ-glutamylcysteine | - | - | |
| Glycine | - | - | |||
| ATP | - | - | |||
| Glycine max (hGS) | β-Alanine | - | Exhibits a 700-fold preference for β-Ala over Gly. | ||
| γ-glutamylcysteine | Comparable to AtGS | Turnover rate is fivefold lower than AtGS. | |||
| ATP | Comparable to AtGS | - | |||
| Glutathione Reductase (GR) | Arabidopsis thaliana (GR1; cytosolic) | GSSG | 77 µM | 63 µmol min-1 mg-1 | |
| NADPH | 33 µM | - | |||
| Glutathione Peroxidase (GPX) | Arabidopsis thaliana (AtGPX8) | H2O2 | 65.0 µM | 390 nmol min-1 mg-1 | |
| Thioredoxin | 11.5 µM | - |
Table 2: Concentrations of Key Thiol Metabolites
| Metabolite | Organism | Tissue | Concentration (nmol g-1 FW) | Conditions | Reference |
| Cysteine | Arabidopsis thaliana | Seedlings | ~15 | Control | |
| Seedlings | ~114 | 1 mM L-cysteine treatment | |||
| Leaves | - | Cysteine concentrations remained unchanged in control and high light-treated wild type and mutant plants. | |||
| Glycine max | - | - | - | ||
| Glutathione (GSH) | Arabidopsis thaliana | Seedlings | ~250 | Control | |
| Seedlings | ~425 | 1 mM L-cysteine treatment | |||
| Leaves | ~300-400 | Control | |||
| Leaves | ~400-500 | High light | |||
| Glycine max | Nodules | Predominantly hGSH | - | ||
| This compound (hGSH) | Glycine max | Nodules | Predominant thiol | - | |
| Leaves | Predominant thiol | - |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the intricate processes of thiol metabolism and the methodologies used to study them, the following diagrams are provided in DOT language.
Caption: Thiol metabolism pathway in Soybean (Glycine max).
References
Validating the Substrate Specificity of Homoglutathione Synthetase for β-Alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of homoglutathione synthetase (hGSHS), with a particular focus on its high preference for β-alanine over other amino acids, such as glycine. This compound (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), is synthesized in certain plants, particularly legumes. The final step in its biosynthesis, the ligation of β-alanine to γ-glutamylcysteine (γ-EC), is catalyzed by hGSHS. Understanding the substrate specificity of this enzyme is crucial for applications in metabolic engineering, drug development, and for elucidating its evolutionary relationship with glutathione synthetase (GSHS).
Comparative Analysis of Substrate Specificity
The substrate specificity of hGSHS is a key feature that distinguishes it from its close homolog, GSHS, which preferentially utilizes glycine to produce glutathione. This specificity is primarily determined by the architecture of the amino acid binding pocket within the enzyme's active site.
Quantitative Comparison of Kinetic Parameters
Experimental data from studies on both native and engineered hGSHS, as well as wild-type GSHS, quantitatively demonstrate the substrate preference. A study involving site-directed mutagenesis of glutathione synthetase from Schizosaccharomyces pombe successfully engineered a mutant with hGSHS activity, providing valuable insights into the molecular determinants of substrate specificity. The Michaelis-Menten constant (Km), which represents the substrate concentration at half of the maximum reaction velocity (Vmax), is a key indicator of enzyme-substrate affinity. A lower Km value indicates a higher affinity.
| Enzyme | Substrate | Km (mM) | Notes |
| Wild-Type Glutathione Synthetase | Glycine | 0.19 | Exhibits high affinity for its natural substrate, glycine. |
| (S. pombe) | β-Alanine | - | Activity with β-alanine is significantly lower, and the Km is not reported in this study, suggesting a very weak interaction. |
| Mutant GSHS (hGSHS activity) | β-Alanine | 0.07 | This engineered enzyme shows a markedly increased affinity for β-alanine, with a Km value even lower than that of the wild-type enzyme for glycine. This demonstrates a successful shift in substrate specificity.[1] |
| (S. pombe, I471M, C472V, A485L, T486P) | Glycine | 0.83 | The affinity for glycine is significantly reduced in the mutant enzyme, as indicated by the substantially higher Km value compared to the wild-type. This further confirms the switch in substrate preference towards β-alanine.[1] |
| Native this compound Synthetase | β-Alanine | Data not yet available in the searched literature | While the strong preference for β-alanine is well-established qualitatively, specific Km values for a native hGSHS were not found in the initial literature search. Further research is needed to determine the kinetic parameters of the native enzyme for a direct comparison. |
| (e.g., from Glycine max) | Glycine | - | It is expected that the Km for glycine would be significantly higher than for β-alanine, consistent with the observed substrate specificity. |
Experimental Protocols
Validating the substrate specificity of hGSHS involves expressing and purifying the enzyme, followed by kinetic assays with different potential amino acid substrates. Below are detailed methodologies for key experiments.
Expression and Purification of this compound Synthetase
A common method for obtaining sufficient quantities of the enzyme for characterization is through recombinant expression in a host organism like Escherichia coli.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the gene encoding hGSHS (or a mutant GSHS) with a purification tag (e.g., a polyhistidine-tag) and clone it into an appropriate expression vector.
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and protease inhibitors. Lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the cell lysate by centrifugation.
-
Apply the supernatant to a chromatography column suitable for the chosen purification tag (e.g., a Ni-NTA affinity column for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the purified hGSHS using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
-
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the pure enzyme and dialyze against a storage buffer.
Enzyme Kinetics Assay for Substrate Specificity
This protocol outlines the determination of the kinetic parameters (Km and Vmax) of hGSHS for β-alanine and other potential substrates like glycine. The assay measures the rate of this compound or glutathione synthesis.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 10 mM ATP).
-
Prepare stock solutions of the substrates: γ-glutamylcysteine, β-alanine, and glycine.
-
-
Enzyme Assay:
-
In a microplate or reaction tube, combine the reaction buffer, a fixed concentration of γ-glutamylcysteine, and varying concentrations of the amino acid substrate (β-alanine or glycine).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified hGSHS.
-
Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Stop the reaction by adding a quenching solution (e.g., an acid like trichloroacetic acid).
-
-
Product Quantification (HPLC Method):
-
The amount of this compound or glutathione produced can be quantified by High-Performance Liquid Chromatography (HPLC).
-
Derivatize the thiol groups of the products with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to allow for spectrophotometric detection.
-
Separate the reaction products on a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Detect the derivatized products at an appropriate wavelength.
-
Generate a standard curve using known concentrations of this compound and glutathione to quantify the amount of product formed in the enzymatic reactions.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Visualizations
Signaling Pathway of this compound Synthesis
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Substrate Specificity Validation
Caption: Workflow for validating hGSHS substrate specificity.
Logical Relationship of Substrate Preference
Caption: Model of substrate binding to the hGSHS active site.
References
Validating the Role of Homoglutathione in Plant-Parasitic Nematode Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pivotal role of (homo)glutathione ((h)GSH) in the developmental lifecycle of plant-parasitic nematodes. The following sections objectively compare nematode development in the presence and absence of (h)GSH, supported by experimental data from key research articles. Detailed methodologies for the cited experiments are also provided to facilitate replication and further investigation.
Comparative Analysis of (h)GSH Depletion on Nematode Development
(Homo)glutathione, a key antioxidant, has been shown to be crucial for the successful establishment and proliferation of plant-parasitic nematodes, particularly root-knot nematodes (RKN). Depletion of the (h)GSH pool in host plants significantly impairs nematode development and reproduction.
Table 1: Quantitative Comparison of Nematode Development in (h)GSH-Sufficient vs. (h)GSH-Depleted Host Plants
| Parameter | Host Plant | Nematode Species | Condition | Result | Reference |
| Egg Mass Production | Medicago truncatula | Meloidogyne incognita | Control (water-treated) | ~23 egg masses per plant | [1] |
| (h)GSH-depleted (BSO treatment) | ~1 egg mass per plant (95% reduction) | [1] | |||
| Medicago truncatula | Meloidogyne incognita | Wild-type | - | [2] | |
| γECS-RNAi (genetic depletion) | Significant reduction in egg masses | [1] | |||
| Nematode Sex Ratio | Medicago truncatula | Meloidogyne incognita | Control | Predominantly females | [1] |
| (h)GSH-depleted | Shift towards male development | ||||
| Nematode Count within Galls | Medicago truncatula | Meloidogyne incognita | Control | High number of nematodes | |
| (h)GSH-depleted | One-third the number of nematodes compared to control at 7 wpi | ||||
| Syncytium and Nematode Size | Arabidopsis thaliana | Heterodera schachtii | Wild-type | Normal development | |
| pad2-1 mutant (GSH deficient) | Significantly smaller syncytia and nematodes |
Signaling Pathways and Experimental Workflows
2.1. (Homo)glutathione Synthesis Pathway and its Role in Nematode Infection
The synthesis of glutathione (GSH) and homoglutathione (hGSH) is a two-step enzymatic process. The first step, catalyzed by γ-glutamylcysteine synthetase (γ-ECS), is the rate-limiting step. The second step is catalyzed by either glutathione synthetase (GSHS) to produce GSH or this compound synthetase (hGSHS) to produce hGSH, with the latter being prominent in certain legumes. Depletion of (h)GSH disrupts the metabolic activity within the giant cells that nematodes induce in plant roots, which serve as their sole nutrient source, thereby impairing nematode development.
References
Safety Operating Guide
Navigating the Disposal of Homoglutathione: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-intensive work, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of homoglutathione, a tripeptide of increasing interest in various research fields. Adherence to these guidelines will help safeguard laboratory personnel and minimize environmental impact.
Understanding this compound and Its Hazard Profile
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. A primary principle is that hazardous chemical waste must not be disposed of in regular trash or poured down the sanitary sewer system without explicit permission from environmental health and safety (EHS) authorities.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the decision-making process and subsequent actions for the proper disposal of this compound.
Step 1: Hazard Assessment
-
Consult the Safety Data Sheet (SDS): If an SDS for this compound is available from the manufacturer, it is the primary source of information regarding its hazards and recommended disposal procedures.
-
Evaluate for Contamination: Consider any potential contamination of the this compound waste. If it is mixed with hazardous substances (e.g., flammable solvents, toxic compounds, or heavy metals), it must be treated as hazardous waste.
-
Assess the Physical Form: Determine if the waste is a solid, a pure liquid, or in a solution. The disposal method may vary depending on the form and concentration.
Step 2: Segregation and Labeling
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Incompatible chemicals can react dangerously.
-
Use Appropriate Containers: Store the waste in a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other components in the mixture. The label should also include the date of generation and the principal investigator's contact information.
Step 3: Disposal Path Determination
Based on the hazard assessment and local regulations, determine the appropriate disposal path.
-
For Non-Hazardous this compound Waste:
-
Solid Waste: If confirmed to be non-hazardous and not contaminated, small quantities of solid this compound may be permissible for disposal in the regular trash, provided it is in a tightly sealed container. Always confirm this with your institution's EHS department.
-
Aqueous Solutions: Dilute, non-hazardous aqueous solutions may be eligible for drain disposal with written permission from your local EHS office. The pH should generally be between 5.5 and 10.5. Copious amounts of water should be used to flush the drain during and after disposal.
-
-
For this compound Waste Classified as Hazardous (due to contamination or local regulations):
-
Contact EHS: All hazardous waste must be disposed of through your institution's designated hazardous waste program.
-
Schedule a Pickup: Follow your institution's procedures to request a hazardous waste pickup. This typically involves submitting a completed hazardous waste information form.
-
Empty Container Disposal
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate from a container that held a hazardous substance must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and the container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.
Quantitative Data Summary
Since specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for drain disposal of approved, non-hazardous chemicals as a reference. These are not explicit permissions and must be verified with your local EHS authority.
| Parameter | Guideline | Source |
| Quantity Limit for Drain Disposal | A few hundred grams or milliliters per day | |
| pH Range for Drain Disposal | 5.5 - 10.5 |
Experimental Protocols
The procedures outlined above are based on established best practices for laboratory chemical waste management. No experimental data on the disposal of this compound was found in the search results. The core experimental protocol for determining the appropriate disposal method is the Hazard Assessment , as described in Step 1.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Homoglutathione
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with incompletely characterized toxicological profiles. While Homoglutathione is not classified as a hazardous substance, its properties have not been fully investigated.[1] Therefore, a precautionary approach is essential to minimize exposure and ensure a safe working environment. This guide provides detailed information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for handling this compound, considering the nature of the work and the potential for exposure.[2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or safety goggles | Should meet ANSI Z87.1 standards. Essential for protecting eyes from dust particles.[3] |
| Hand Protection | Nitrile gloves | Should be worn at all times to prevent skin contact. It is good practice to change gloves frequently, especially if they become contaminated.[4] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect clothing and skin from potential contamination.[5] |
| Respiratory Protection | N95 respirator or working in a fume hood | Recommended when handling the powder outside of a containment device to avoid inhalation of dust particles. |
Operational Plan: Safe Handling Protocols
Adhering to a standardized operational plan is crucial for consistent and safe handling of chemical compounds. The following step-by-step protocol is recommended for working with this compound.
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) is readily accessible.
-
Don the appropriate PPE as outlined in the table above.
Handling and Weighing:
-
Whenever possible, handle the powder in a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.
-
Use a spatula for transferring the powder to avoid creating dust.
-
If weighing, do so within the ventilated enclosure or use an enclosed balance.
-
Keep the container of this compound closed when not in use.
Dissolving:
-
Add the solvent to the powder slowly to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to facilitate dissolution.
Post-Handling:
-
Clean the work area and any equipment used with a suitable solvent.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.
-
Unused this compound: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Collect in a labeled, sealed container.
-
Contaminated Labware (Glass): Rinse with an appropriate solvent. The rinsed glassware can typically be disposed of as regular laboratory glass waste.
-
Contaminated Labware (Plastic): Dispose of as non-hazardous laboratory waste.
-
Contaminated PPE: Dispose of in the regular laboratory trash.
For specific institutional guidelines, always consult with your Environmental Health and Safety (EH&S) department.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. westlab.com.au [westlab.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
